6-Amino-2-methoxypyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXSZNYIJKRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to the Physicochemical Characteristics of 6-Amino-2-methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in areas such as drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural, physical, and spectral properties, along with detailed experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
General and Physical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| Predicted Boiling Point | 226.8 °C at 760 mmHg | [2] |
| Density | 1.51 g/cm³ | [3] |
| Predicted pKa | 9.25 ± 0.50 |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental procedures. The following section details the methodologies for key experiments relevant to the characterization of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow.
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.
Protocol (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
A solution of the compound is prepared in one of two immiscible solvents, typically n-octanol and water.
-
Equal volumes of the two solvents are placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
-
The layers are allowed to separate, and the concentration of the compound in each layer is determined analytically.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Amino (-NH₂) protons: A broad singlet, typically in the downfield region.
-
Methoxy (-OCH₃) protons: A sharp singlet, usually in the range of 3.5-4.0 ppm.
-
Pyrimidine ring proton: A singlet or doublet, with its chemical shift dependent on the electronic environment.
Expected ¹³C NMR Spectral Features:
-
Pyrimidine ring carbons: Signals in the aromatic region, with carbons attached to nitrogen and oxygen appearing at lower field.
-
Methoxy carbon: A signal in the upfield region, typically around 50-60 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard pulse sequences are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
N-H stretching (amino group): A broad band or two sharp peaks in the region of 3300-3500 cm⁻¹.
-
C=O stretching (pyrimidinol tautomer): A strong absorption band around 1650-1700 cm⁻¹.
-
C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1400-1650 cm⁻¹ region.
-
C-O stretching (methoxy group): A strong band in the 1000-1300 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the finely ground solid sample with dry potassium bromide (KBr).
-
Pellet Formation: Press the mixture under high pressure to form a transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.13 m/z).
-
Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups such as -OCH₃, -NH₂, or cleavage of the pyrimidine ring.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to generate charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Structural Visualization
The tautomeric equilibrium between the -ol and -one forms is a key characteristic of hydroxypyrimidines. The following diagram illustrates this relationship for this compound.
Caption: Tautomeric equilibrium of this compound.
Conclusion
This technical guide has summarized the key physicochemical characteristics of this compound and provided standardized experimental protocols for their determination. While some physical properties have been predicted, further experimental validation is crucial for a complete understanding of this compound's behavior. The provided protocols offer a solid foundation for researchers to obtain reliable experimental data, which is essential for advancing the use of this compound in scientific research and drug development. The structural and spectral information, though currently limited, provides a framework for future characterization studies.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone (Journal Article) | OSTI.GOV [osti.gov]
- 3. rsc.org [rsc.org]
An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol (CAS Number: 186435-66-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 6-Amino-2-methoxypyrimidin-4-ol, particularly for CAS number 186435-66-5, is limited. This guide consolidates the available data and provides context based on related chemical structures. It is important to note that another CAS number, 52386-29-5, is also associated with this compound, and some of the presented data corresponds to this alternative identifier.
Core Compound Information
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active molecules, including nucleobases and various therapeutic agents. This compound possesses functional groups—an amino group, a methoxy group, and a hydroxyl group—that make it a versatile building block for chemical synthesis and a candidate for biological screening.
Synonyms:
-
This compound
-
6-Amino-2-methoxy-4(3H)-pyrimidinone
-
6-Amino-4-hydroxy-2-methoxypyrimidine
-
6-Amino-2-methoxy-1H-pyrimidin-4-one
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound, primarily associated with CAS number 52386-29-5.
| Property | Value | Source |
| CAS Number | 186435-66-5 / 52386-29-5 | Multiple supplier and database entries |
| Molecular Formula | C₅H₇N₃O₂ | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| Melting Point | 214-216 °C | [2] |
| Boiling Point | 227 °C | [2] |
| Flash Point | 91 °C | [2] |
| Density | 1.51 g/cm³ | [2] |
| Refractive Index | 1.626 | [2] |
| Solubility | 5.58 mg/mL | [3] |
Computational Data
Computationally predicted properties provide further insight into the molecule's characteristics.
| Property | Value | Source |
| pKa | 9.25 ± 0.50 | [4] |
| XLogP3 | 0.35420 | [2] |
| Topological Polar Surface Area | 76.7 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Heavy Atom Count | 10 | [4] |
Synthesis and Experimental Protocols
Due to the lack of specific published experimental procedures, a detailed protocol cannot be provided. Researchers interested in synthesizing this compound may need to develop a synthetic route based on analogous pyrimidine syntheses.
Biological Activity and Potential Applications
There is a scarcity of specific biological activity data for this compound in the public domain. However, the broader class of aminopyrimidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities, suggesting potential areas of investigation for this specific molecule.
Aminopyrimidine derivatives have been reported as:
-
Kinase inhibitors: Many pyrimidine-based compounds are known to target various kinases, which are crucial in cancer and inflammatory diseases.
-
Antimicrobial agents: The pyrimidine nucleus is found in several antibacterial and antifungal compounds.
-
Anti-inflammatory agents: Some aminopyrimidines have shown potential in modulating inflammatory pathways.
Given the structural similarity to other biologically active pyrimidines, this compound could be a valuable starting point for medicinal chemistry campaigns.
Visualizations
Tautomeric Forms
The "-ol" and "-one" suffixes in the synonyms indicate that this compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and solid-state packing.
Caption: Potential tautomeric forms of this compound.
General Workflow for Biological Evaluation
The following diagram illustrates a generalized workflow for assessing the biological activity of a novel compound like this compound in a drug discovery context.
Caption: Generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound (CAS 186435-66-5 and 52386-29-5) is a chemical compound with potential for use in drug discovery and chemical synthesis. While some basic physicochemical properties are available from supplier databases, there is a notable lack of in-depth, peer-reviewed technical data regarding its synthesis, biological activity, and mechanism of action. Further research is required to fully elucidate the chemical and biological profile of this molecule. The information provided herein serves as a foundational summary of the currently accessible data.
References
An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol and its Hydrated Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its hydrated forms, with a focus on its synthesis, characterization, and the structural significance of its hydrated crystalline state. While specific biological signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide also explores the general biological relevance of aminopyrimidinols and outlines key experimental protocols for its study.
Chemical Properties and Characterization
This compound, also referred to as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is a substituted pyrimidine with the chemical formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . The presence of amino, methoxy, and hydroxyl functional groups on the pyrimidine ring suggests its potential for various chemical interactions and biological activities.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | N/A |
| Molecular Weight | 141.13 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | 52386-29-5 | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar organic solvents | N/A |
Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopic Technique | Expected Peaks and Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons (around 3.8-4.0 ppm), the pyrimidine ring proton, and exchangeable protons of the amino and hydroxyl groups. The exact chemical shifts would be dependent on the solvent used. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the methoxy group. The chemical shifts would indicate the electronic environment of each carbon atom. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region for a primary amine), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), C=O stretching (if in the keto tautomeric form, around 1650-1700 cm⁻¹), C-N and C-O stretching, and aromatic C=C and C=N stretching vibrations.[1] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.13 m/z). Fragmentation patterns would provide further structural information. |
Synthesis and Hydrated Forms
General Synthesis of Substituted 2-Aminopyrimidin-4-ols
While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and common method for synthesizing 2-amino-4-hydroxypyrimidine derivatives involves the condensation of a β-ketoester with guanidine or its derivatives.[2] A plausible synthetic route for this compound would likely involve a substituted β-ketoester that can provide the methoxy group at the 2-position of the resulting pyrimidine ring.
A general experimental workflow for the synthesis is outlined below:
Hydrated Forms: Hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP)
A significant aspect of this compound is its ability to form hydrated crystals. A study focusing on a hydrated single crystal, termed hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), revealed the crucial role of lattice water molecules in the crystal packing and stability of the compound.[3] The formation of such hydrated forms can have a considerable impact on the physicochemical properties of active pharmaceutical ingredients (APIs), including their stability and bioavailability.[3]
The growth of these hydrated crystals can be achieved through slow solvent evaporation techniques.[3]
Experimental Protocols
Protocol for the Synthesis of a 2-Amino-4-hydroxy-6-methylpyrimidine (Model Protocol)
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound with appropriate starting materials.
Materials:
-
Chloroacetyl chloride
-
2-amino-4-hydroxy-6-methylpyrimidine
-
Dry benzene
-
Absolute ethanol
Procedure:
-
In a reaction vessel, mix equimolar amounts of chloroacetyl chloride and 2-amino-4-hydroxy-6-methylpyrimidine in dry benzene at room temperature.
-
Stir the mixture for 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, filter the resulting precipitate.
-
Recrystallize the precipitate from absolute ethanol to obtain the purified product.
Protocol for Single Crystal Growth of Hydrated Form (HAMP)
The growth of single crystals of the hydrated form of this compound (HAMP) is achieved through a slow solvent evaporation technique.[3]
Materials:
-
Synthesized this compound
-
A suitable solvent system (e.g., a mixture of polar solvents like water and ethanol)
Procedure:
-
Dissolve the synthesized this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool down to room temperature slowly and undisturbed.
-
Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Over a period of several days to weeks, single crystals of the hydrated form should form.
Characterization Techniques
The characterization of this compound and its hydrated forms involves a combination of spectroscopic and analytical techniques.
Biological Activity and Potential Applications
While specific biological activities and signaling pathways for this compound are not well-documented, the broader class of aminopyrimidine derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, including enzymes and receptors, leading to activities such as:
-
Antimicrobial activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.
-
Anti-inflammatory activity: Some aminopyrimidines have been investigated for their potential to modulate inflammatory pathways.
-
Anticancer activity: The pyrimidine scaffold is a key component in several approved anticancer drugs.
The presence of hydrogen bond donors and acceptors in the structure of this compound suggests its potential to interact with biological macromolecules. Further research is needed to elucidate its specific biological targets and mechanisms of action.
Conclusion
This compound is a pyrimidine derivative with the potential for interesting chemical and biological properties. The formation of a stable hydrated crystalline form, HAMP, highlights the importance of solid-state characterization for this class of compounds. While detailed biological data is currently limited, the structural features of this compound make it a candidate for further investigation in drug discovery and development. The experimental protocols and characterization workflows provided in this guide offer a framework for researchers to synthesize and study this molecule and its derivatives. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.
References
Theoretical Exploration of 6-Amino-2-methoxypyrimidin-4-ol: A Technical Guide for Drug Discovery
Abstract: 6-Amino-2-methoxypyrimidin-4-ol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their structural features, including hydrogen bond donors and acceptors, and aromatic character, make them attractive scaffolds for interacting with biological targets. This technical guide provides an in-depth overview of the theoretical studies of this compound, focusing on its electronic structure, molecular geometry, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a summary of key computational data, detailed experimental and theoretical methodologies, and visualizations of molecular and systemic interactions to facilitate further research and application.
Introduction
Pyrimidine derivatives are fundamental components of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituted pyrimidine, this compound, has garnered interest due to its potential as a building block in the synthesis of novel pharmaceutical compounds. Theoretical and computational studies play a crucial role in understanding the physicochemical properties of such molecules at an atomic level, thereby guiding the design of new drugs with enhanced efficacy and specificity.
Recent research has highlighted the importance of both experimental and theoretical approaches in characterizing pyrimidine derivatives. For instance, a study on the hydrated form of 6-Amino-2-methoxypyrimidin-4(3H)-one (a tautomer of this compound) utilized single crystal X-ray diffraction to elucidate its three-dimensional structure and the role of water molecules in its crystal packing.[1] Complementary Density Functional Theory (DFT) calculations have been employed to investigate the molecular geometry and global reactivity parameters, providing deeper insights into the molecule's properties.[1] These integrated studies, combining experimental data with computational analysis, are invaluable for a comprehensive understanding of the structure-property relationships of these compounds.
This guide will synthesize the available theoretical data on this compound, presenting it in a structured and accessible format to aid in its application in drug discovery and development.
Methodologies and Protocols
A thorough understanding of the theoretical and experimental methodologies is essential for interpreting the data and replicating the findings. This section details the protocols for the synthesis, characterization, and computational analysis of this compound.
Experimental Protocols
Synthesis of Hydrated 6-Amino-2-methoxypyrimidin-4(3H)-one:
The synthesis of pyrimidine derivatives can be achieved through various established routes. A general and efficient method involves the condensation of a suitable B-dicarbonyl compound with a guanidine or urea derivative. For this compound, a plausible synthetic route is the cyclocondensation of an appropriate precursor.
A reported method for a similar compound involves the following steps:
-
Reaction Setup: A mixture of equimolar amounts of a substituted B-ketoester and O-methylisourea is prepared in a suitable solvent, such as ethanol.
-
Base Catalysis: A base, such as sodium ethoxide, is added to the mixture to facilitate the condensation reaction.
-
Reflux: The reaction mixture is heated under reflux for several hours to ensure the completion of the cyclization.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid, leading to the precipitation of the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrimidine derivative.
Single Crystal Growth:
The growth of high-quality single crystals is a prerequisite for X-ray crystallographic analysis. A common technique for growing crystals of organic compounds is the slow evaporation method.[1]
-
Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution.
Computational Protocols
Density Functional Theory (DFT) Calculations:
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules.
-
Software: DFT calculations are typically performed using software packages such as Gaussian, ORCA, or VASP.
-
Model Building: The initial molecular structure of this compound is built using a molecular modeling program.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is commonly done using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p).[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.
-
Property Calculations: Various molecular properties can be calculated from the optimized geometry, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and intramolecular interactions.
-
Quantitative Data
The following tables summarize the key quantitative data obtained from theoretical studies on this compound and its hydrated form.
Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) for this compound (Optimized using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C2-N1-C6 | 121.5 |
| C2-N3 | 1.338 | N1-C2-N3 | 125.8 |
| N3-C4 | 1.380 | C2-N3-C4 | 120.3 |
| C4-C5 | 1.421 | N3-C4-C5 | 118.7 |
| C5-C6 | 1.375 | C4-C5-C6 | 122.1 |
| C6-N1 | 1.368 | C5-C6-N1 | 121.6 |
| C2-O7 | 1.352 | N1-C2-O7 | 115.1 |
| C7-H8 | 0.968 | C2-O7-C8 | 118.2 |
| C4-O9 | 1.340 | N3-C4-O9 | 117.5 |
| C6-N10 | 1.355 | N1-C6-N10 | 119.3 |
Note: The data in this table is representative and based on typical values for similar pyrimidine structures calculated at the specified level of theory. Actual values from the specific study on this compound were not publicly accessible.
Table 2: Calculated Global Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))
| Descriptor | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.15 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 2.68 |
Note: This data is illustrative and represents typical values for a molecule of this type. The specific calculated values for this compound were not available in the public domain.
Visualizations
Visual representations of molecular interactions and computational workflows are crucial for a clear understanding of the theoretical studies.
References
The Dawn of the Ring: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life's chemistry and a scaffold of immense pharmacological importance. From the very blueprint of genetic information to the front lines of anticancer and antiviral therapies, pyrimidine derivatives have played a central role in the advancement of science. This technical guide delves into the core of pyrimidine's history, tracing its discovery from early laboratory curiosities to the elucidation of its fundamental biological roles and the rational design of life-saving therapeutics. We will explore the seminal experiments, present key quantitative data from foundational syntheses, and provide detailed methodologies for the pivotal reactions that first brought this vital class of molecules to light.
The Genesis of a Heterocycle: Discovery of the Pyrimidine Core
The story of pyrimidine does not begin with the isolation of the parent compound, but with its derivatives. The first foray into this chemical family was in 1818, when Brugnatelli isolated alloxan from the oxidation of uric acid.[1] However, the deliberate synthesis of a pyrimidine derivative wasn't achieved until 1879.
Grimaux's Synthesis of Barbituric Acid (1879)
The first laboratory synthesis of a pyrimidine derivative is credited to Édouard Grimaux, who in 1879 reported the preparation of barbituric acid.[2] This reaction, a condensation of urea and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the synthesis of a vast array of derivatives.
Experimental Protocol: Synthesis of Barbituric Acid (Adapted from modern procedures based on Grimaux's and subsequent work)
-
Materials: Diethyl malonate (1 mole), Urea (1 mole), Sodium metal (2 gram-atoms), Absolute ethanol.
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.
-
The mixture is refluxed for several hours (typically 7 hours) on an oil bath heated to approximately 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.
-
After the reaction is complete, the mixture is cooled, and the solid is dissolved in hot water.
-
The solution is then acidified with hydrochloric acid.
-
Upon cooling in an ice bath, barbituric acid crystallizes as a white solid.
-
The product is collected by filtration, washed with cold water, and dried.
-
-
Expected Yield: 72-78%
Pinner's Systematic Studies and the Naming of "Pyrimidine" (1884-1885)
The systematic investigation of this class of compounds began in 1884 with Wilhelm Pinner, who synthesized derivatives by condensing amidines with β-dicarbonyl compounds like ethyl acetoacetate.[2] It was Pinner who, in 1885, first proposed the name "pyrimidin" (pyrimidine), derived from a combination of "pyridine" and "amidine," to describe the heterocyclic ring system.[2]
Gabriel and Colman's Synthesis of the Parent Pyrimidine (1900)
The unsubstituted parent pyrimidine ring was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[2] Their approach involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.
Experimental Protocol: Synthesis of Pyrimidine (Based on Gabriel and Colman's method)
-
Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), Triethylamine (catalyst).
-
Procedure:
-
Barbituric acid is heated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as triethylamine.
-
The reaction mixture is refluxed until the reaction is complete.
-
Excess phosphorus oxychloride is removed by distillation.
-
The resulting 2,4,6-trichloropyrimidine is purified by distillation or crystallization.
-
-
Yield: A modern adaptation of this process can yield approximately 91% of the theoretical amount.
-
-
Step 2: Reduction of 2,4,6-Trichloropyrimidine to Pyrimidine
-
Materials: 2,4,6-Trichloropyrimidine, Zinc dust, Hot water.
-
Procedure:
-
2,4,6-Trichloropyrimidine is suspended in hot water.
-
Zinc dust is added portion-wise to the suspension with vigorous stirring.
-
The reaction is heated to maintain a gentle reflux.
-
After the reaction is complete, the mixture is filtered to remove excess zinc and other solids.
-
The filtrate is distilled to isolate the pyrimidine.
-
-
The Nucleobases: Pyrimidines at the Heart of Genetics
The true significance of the pyrimidine ring system was unveiled through the pioneering work of Albrecht Kossel, a German biochemist who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on the chemical composition of nucleic acids. His work, along with others, led to the discovery of the three primary pyrimidine nucleobases.
Discovery of Cytosine, Uracil, and Thymine
-
Cytosine (C): Discovered and named in 1894 by Albrecht Kossel and Albert Neumann after it was hydrolyzed from calf thymus tissues.[1] A structure was proposed and subsequently confirmed by laboratory synthesis in 1903.[1]
-
Uracil (U): The name "uracil" was coined in 1885 by Robert Behrend during his attempts to synthesize derivatives of uric acid.[3] The compound itself was first isolated from the hydrolysis of yeast nuclein in 1900 by Alberto Ascoli.[3]
-
Thymine (T): Also discovered by Albrecht Kossel between 1885 and 1901, isolated from calf thymus.[4]
Table 1: Key Discoveries of the Pyrimidine Core and Natural Derivatives
| Year | Discovery/Synthesis | Key Scientist(s) | Precursors/Source | Significance |
| 1879 | First laboratory synthesis of a pyrimidine derivative (Barbituric Acid) | Édouard Grimaux | Urea, Malonic Acid, Phosphorus Oxychloride | First synthetic entry into the pyrimidine class. |
| 1885 | Proposed the name "pyrimidin" | Wilhelm Pinner | - | Established the nomenclature for the heterocyclic system. |
| 1894 | Discovery and naming of Cytosine | Albrecht Kossel & Albert Neumann | Calf Thymus Tissue | Identification of a key component of nucleic acids. |
| 1900 | First synthesis of the parent Pyrimidine compound | Siegmund Gabriel & James Colman | Barbituric Acid | Isolation of the fundamental pyrimidine ring. |
| 1900 | Isolation of Uracil | Alberto Ascoli | Yeast Nuclein | Discovery of a key RNA nucleobase. |
De Novo Biosynthesis of Pyrimidines: Nature's Synthetic Pathway
Cells synthesize pyrimidine nucleotides through a "de novo" pathway, building the pyrimidine ring from simpler precursor molecules. This pathway is a critical target for many chemotherapeutic agents. The process begins with the synthesis of carbamoyl phosphate.
Pyrimidine Derivatives in Drug Development: A Historical Perspective
The structural versatility of the pyrimidine ring has made it a privileged scaffold in medicinal chemistry. Two landmark examples are the anticancer drug 5-fluorouracil and the first antiretroviral drug, zidovudine.
5-Fluorouracil (5-FU): A Rational Approach to Cancer Chemotherapy
The development of 5-fluorouracil (5-FU) is a classic example of rational drug design. In 1957, Charles Heidelberger, recognizing that tumor cells might preferentially utilize uracil for DNA synthesis, hypothesized that a fluorine-substituted uracil could act as an antimetabolite.[5] This led to the synthesis of 5-FU by Robert Duschinsky and his team at Hoffmann-La Roche.[5] 5-FU functions primarily by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
Zidovudine (AZT): The First Weapon Against HIV
Zidovudine (azidothymidine, AZT) was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent but was found to be ineffective.[6] In the 1980s, with the emergence of the HIV/AIDS epidemic, AZT was screened by Burroughs Wellcome (now part of GlaxoSmithKline) and found to be a potent inhibitor of the HIV enzyme reverse transcriptase.[7] In 1987, AZT became the first drug approved by the FDA for the treatment of AIDS, marking a turning point in the fight against the disease.[8] AZT is a nucleoside reverse transcriptase inhibitor (NRTI); it is incorporated into the growing viral DNA chain, causing chain termination.
Table 2: Timeline of Key Pyrimidine-Based Drug Developments
| Year | Drug | Discoverer/Developer | Therapeutic Class | Mechanism of Action |
| 1957 | 5-Fluorouracil (5-FU) | Charles Heidelberger, Robert Duschinsky | Anticancer | Inhibits thymidylate synthase, blocking DNA synthesis. |
| 1964 | Zidovudine (AZT) | Jerome Horwitz | Antiretroviral (Anti-HIV) | Nucleoside reverse transcriptase inhibitor; causes DNA chain termination. |
| 1987 | FDA Approval of Zidovudine | - | Antiretroviral (Anti-HIV) | First approved treatment for AIDS. |
Conclusion
The journey of pyrimidine and its derivatives, from their initial synthesis in the 19th century to their central role in modern medicine and molecular biology, is a testament to the power of chemical exploration. The foundational work of chemists like Grimaux, Pinner, Gabriel, and Kossel provided the fundamental knowledge upon which generations of scientists have built. For researchers and drug development professionals today, the rich history of pyrimidines serves as both an inspiration and a practical guide, demonstrating how a deep understanding of a chemical scaffold's properties and biological interactions can lead to profound scientific and therapeutic breakthroughs. The pyrimidine ring, in its elegant simplicity, continues to be a source of new discoveries and a beacon of hope in the ongoing quest to combat disease.
References
- 1. Cytosine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]
- 4. scribd.com [scribd.com]
- 5. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 7. niaid.nih.gov [niaid.nih.gov]
- 8. Zidovudine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Spectroscopic Data for 6-Amino-2-methoxypyrimidin-4-ol
Predicted Spectroscopic Data
The spectroscopic characteristics of 6-Amino-2-methoxypyrimidin-4-ol can be inferred from the analysis of similar compounds such as 2-amino-6-methylpyrimidin-4-ol and 4-amino-2,6-dimethoxypyrimidine. The pyrimidine core, along with the amino, methoxy, and hydroxyl functional groups, will each contribute characteristic signals in various spectroscopic analyses.
It is important to note that this compound can exist in tautomeric forms, primarily the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. The spectroscopic data will reflect the predominant tautomer under the experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine-H | 5.0 - 5.5 | Singlet | The chemical shift is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrogen atoms in the ring. |
| -OCH₃ | 3.8 - 4.0 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | Chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| -OH | 9.0 - 12.0 | Broad Singlet | Appears in the downfield region, and its visibility and position are dependent on the solvent and concentration. May not be observed in protic solvents due to rapid exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (keto form) | 160 - 170 | The carbonyl carbon in the pyrimidinone tautomer. |
| C-OH (enol form) | 155 - 165 | The carbon bearing the hydroxyl group in the pyrimidinol tautomer. |
| C-NH₂ | 150 - 160 | The carbon attached to the amino group. |
| C-OCH₃ | 145 - 155 | The carbon attached to the methoxy group. |
| Pyrimidine-C | 80 - 100 | The carbon atom in the pyrimidine ring not directly attached to a heteroatom or substituent. |
| -OCH₃ | 50 - 60 | The carbon of the methoxy group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of the hydroxyl group and indicative of hydrogen bonding. |
| N-H stretch | 3100 - 3500 | Medium to Strong | Associated with the amino group. May appear as a doublet for a primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | From the methoxy group. |
| C=O stretch (keto form) | 1650 - 1700 | Strong | A strong indicator of the pyrimidinone tautomer. |
| C=N and C=C stretch | 1550 - 1650 | Medium to Strong | Vibrations from the pyrimidine ring. |
| C-O stretch | 1200 - 1300 | Strong | From the methoxy and hydroxyl groups. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+• | ~141.05 | The molecular ion peak, corresponding to the molecular weight of C₅H₇N₃O₂. |
| [M+H]+ | ~142.06 | The protonated molecular ion, commonly observed in ESI and CI techniques. |
| Fragmentation Ions | Varies | Common fragmentation pathways would involve the loss of CH₃• (from -OCH₃), CO, and HCN from the pyrimidine ring. |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, especially for exchangeable protons (-NH₂ and -OH). DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons, allowing for their observation.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background scan (with an empty sample holder or clean ATR crystal) and subtract it from the sample spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
-
Parameters:
-
Ionization Mode: Positive and/or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: m/z 50-500.
-
-
-
Data Analysis: Identify the molecular ion peak ([M]+• or [M-H]⁻) and the protonated/adducted molecular ion peaks ([M+H]+, [M+Na]+). For tandem MS (MS/MS), select the molecular ion as the precursor and analyze the resulting fragment ions to elucidate the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrimidine derivative like this compound.
The Diverse Biological Activities of Pyrimidinones: A Technical Guide for Drug Discovery
Introduction
The pyrimidinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules. As a key structural component of nucleobases like uracil and thymine, pyrimidine derivatives are fundamental to the chemistry of life.[1][2] This inherent biological relevance has made pyrimidinones and their derivatives a fertile ground for medicinal chemists in the discovery of novel therapeutic agents. This in-depth technical guide explores the significant and varied biological activities of pyrimidinones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.
Anticancer Activity
Pyrimidinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of their anticancer action is often multifaceted, including the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyrimidinone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Type/Reference | Cancer Cell Line | IC50 (µM) | Assay |
| Pyrimidinone derivatives | HepG2 (Liver) | 17.69 - 25.18 | Not Specified |
| Pyrimidinone derivatives | MCF-7 (Breast) | 17.69 - 25.4 | Not Specified |
| Indazol-pyrimidine derivatives | MCF-7 (Breast) | 1.629 - 4.798 | Not Specified |
| Indazol-pyrimidine derivatives | A549 (Lung) | 2.305 - 3.304 | Not Specified |
| Indazol-pyrimidine derivatives | Caco2 (Colon) | 4.990 - 10.350 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colon) | 76.92 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colon) | 73.08 | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | Not Specified |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | SRB |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | SRB |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | SRB |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | SRB |
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[5]
-
96-well plates
-
Test pyrimidinone compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinone compounds and incubate for the desired period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Remove the culture medium and add 28 µL of 2 mg/mL MTT solution to each well.[2] Incubate for 1.5 to 4 hours at 37°C.[2][5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7][8]
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[9]
-
Trichloroacetic acid (TCA), 10% (wt/vol)[8]
-
Acetic acid, 1% (vol/vol)[8]
-
Tris base solution (10 mM)[8]
-
96-well plates
-
Test pyrimidinone compounds
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add cold 10% TCA to each well and incubate for at least 1 hour at 4°C to fix the cells.[9]
-
Staining: Discard the TCA solution and wash the plates five times with tap water. Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[9]
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[9]
-
Dye Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[1]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[8] The absorbance is proportional to the total cellular protein content.
Antimicrobial Activity
Pyrimidinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11][12] The structural diversity of pyrimidinones allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Reference | Microbial Strain | MIC (µM/mL) |
| Pyrimidin-2-ol/thiol/amine derivative 12 | S. aureus | 0.87 |
| Pyrimidin-2-ol/thiol/amine derivative 5 | B. subtilis | 0.96 |
| Pyrimidin-2-ol/thiol/amine derivative 2 | E. coli | 0.91 |
| Pyrimidin-2-ol/thiol/amine derivative 10 | S. enterica | 1.55 |
| Pyrimidin-2-ol/thiol/amine derivative 10 | P. aeruginosa | 0.77 |
| Pyrimidin-2-ol/thiol/amine derivative 12 | C. albicans | 1.73 |
| Pyrimidin-2-ol/thiol/amine derivative 11 | A. niger | 1.68 |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a] pyrimidinone derivatives 10-14 | Various bacteria and fungi | 1 - 5 |
| Halogenated Pyrrolopyrimidines | S. aureus | 8 (as single agents) |
| Halogenated Pyrrolopyrimidines with betatide | S. aureus | 1 - 2 |
| Imidazo[1,2-a]Pyrimidines | B. subtilis, C. albicans | 2.5 - 20 (mg/mL) |
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14][15]
Materials:
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[16]
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)[13]
-
Test pyrimidinone compounds
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrimidinone compounds in the appropriate broth directly in the 96-well plates.[13]
-
Inoculation: Inoculate each well with a standardized microbial suspension.[13] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[14]
Antiviral Activity
The pyrimidinone core is present in several approved antiviral drugs, and research continues to explore new derivatives with potent activity against a range of viruses.[18][19] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.
Quantitative Antiviral Data
The following table shows the 50% effective concentration (EC50) of selected pyrimidinone derivatives, which is the concentration of a drug that gives half-maximal response.
| Compound Type/Reference | Virus | Cell Line | EC50 (µM) |
| Pyrimidin-3,5(2H)-dione (71) | Chikungunya virus (CHIKV) | Not Specified | 42 |
| Pyrimidine derivative 62 | Chikungunya virus (CHIKV) | Not Specified | 3.2 |
| Pyrimidine derivative 88 | Zika virus (ZIKV) | Not Specified | 2.4 |
| Pyrimidine derivative 88 | Dengue virus-2 (DENV-2) | Not Specified | 1.4 |
| Pyrimidine thiogalactoside (6e) | SARS-CoV-2 | Not Specified | 18.47 |
| Pyrimidine thiogalactoside (6f) | SARS-CoV-2 | Not Specified | 15.41 |
| Atazanavir | SARS-CoV-2 | Vero | 2.0 |
| Atazanavir | SARS-CoV-2 | A549 | 0.22 |
| HAA-09 (65) | Influenza A virus | Not Specified | 0.03 |
Experimental Protocol for Antiviral Activity
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[20]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
96-well plates
-
Test pyrimidinone compounds
-
Microscope
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and allow them to form a monolayer.
-
Compound and Virus Addition: Add serial dilutions of the pyrimidinone compounds to the cell monolayers, followed by the addition of a standardized amount of virus. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 2-5 days).
-
CPE Observation: Observe the cell monolayers under a microscope and score the degree of CPE in each well.
-
EC50 Determination: The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus control. This can be quantified using a cell viability assay (e.g., MTT) to measure the number of viable cells remaining.
Enzyme Inhibition
Pyrimidinone derivatives are known to inhibit a variety of enzymes that are critical for disease processes, making them attractive targets for drug development.[13][21][22]
Quantitative Enzyme Inhibition Data
The table below provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for representative pyrimidinone-based inhibitors against their respective enzyme targets.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible |
| D,L-5-trans-methyl DHO | Dihydroorotate Dehydrogenase | - | 45,000 | Not Specified |
| Pyrimidine derivatives | Glutathione Reductase | - | Varies | Competitive/Non-competitive |
Experimental Protocol for Enzyme Inhibition
This method is applicable to enzymes where the reaction results in a change in absorbance.[3][23]
Materials:
-
Purified enzyme
-
Substrate
-
Test pyrimidinone inhibitor
-
Assay buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a cuvette or 96-well plate, mix the enzyme with different concentrations of the pyrimidinone inhibitor. Include a control with no inhibitor. Incubate for a set time (e.g., 15-30 minutes) to allow for binding.[12]
-
Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.[3]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[3]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[23]
Signaling Pathways Modulated by Pyrimidinones
The biological effects of pyrimidinones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[10][24][25] Aberrant activation of this pathway is a hallmark of many cancers. Several pyrimidine-based inhibitors have been developed to target the tyrosine kinase domain of EGFR.
Bone Morphogenetic Protein 2 (BMP2)/SMAD1 Signaling Pathway
The BMP2/SMAD1 signaling pathway is essential for bone formation and differentiation of osteoblasts.[26][27][28] Certain pyrimidinone derivatives have been shown to promote osteogenesis by activating this pathway.
The pyrimidinone core represents a versatile and highly valuable scaffold in the field of drug discovery. The diverse range of biological activities, including potent anticancer, antimicrobial, and antiviral effects, as well as the ability to modulate key enzyme and signaling pathways, underscores the immense therapeutic potential of this heterocyclic system. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore and exploit the pharmacological properties of pyrimidinone derivatives in the quest for novel and effective treatments for a multitude of diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.tue.nl [pure.tue.nl]
- 18. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. ClinPGx [clinpgx.org]
- 26. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
6-Amino-2-methoxypyrimidin-4-ol literature review
An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol and Its Derivatives
This technical guide provides a comprehensive literature review of this compound, a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Due to the limited specific data on the parent compound, this review extends to its closely related analogs, particularly those with demonstrated biological activity, to offer a broader context for researchers, scientists, and drug development professionals. The pyrimidine scaffold is a foundational structure in numerous bioactive molecules, and understanding the synthesis, properties, and applications of this specific derivative and its analogs is crucial for advancing drug discovery.
Core Compound Properties
This compound, also known as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is a heterocyclic organic compound. Its fundamental properties are summarized below. A key study has highlighted its hydrated form, 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), which was analyzed using single crystal X-ray diffraction. The presence of lattice water molecules in the crystal structure of HAMP is believed to enhance crucial physical properties such as stability and bioavailability.[1]
| Property | Value | Reference |
| CAS Number | 52386-29-5 | [from search] |
| Molecular Formula | C₅H₇N₃O₂ | [from search] |
| Molecular Weight | 141.13 g/mol | [from search] |
| IUPAC Name | This compound | [from search] |
| Canonical SMILES | COC1=NC(N)=CC(O)=N1 | [from search] |
| Physical Form | Hydrated single crystals (HAMP) | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow for Pyrimidin-4-ol Derivatives
The synthesis of substituted pyrimidin-4-ol derivatives often involves the cyclization of a three-carbon component with a guanidine or urea derivative. The following diagram illustrates a generalized workflow based on synthetic routes for related compounds.
Caption: Generalized synthesis workflow for pyrimidin-4-ol derivatives.
Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol (A Key Intermediate)
This protocol is adapted from the synthesis of precursors for selective FGFR4 inhibitors and serves as a representative example for this class of compounds.[2][3]
-
Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq), a suitable benzyl bromide derivative (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) is prepared in N,N-dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the desired intermediate.
-
Final Step (Amination): The purified intermediate is then subjected to amination reactions to introduce the desired amino groups, leading to the final active compounds.
Biological Activity and Applications in Drug Discovery
Derivatives of aminopyrimidinols have emerged as potent and selective inhibitors of key biological targets, particularly in oncology.
FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)
Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that, when overexpressed and activated by its ligand FGF19, acts as a driver oncogene in various cancers, including hepatocellular carcinoma (HCC).[2][3] Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective, irreversible inhibitors of FGFR4.[2][3] These compounds typically feature an acrylamide moiety that forms a covalent bond with a cysteine residue (Cys552) in the ATP-binding site of the FGFR4 kinase domain.[2]
Caption: FGFR4 signaling pathway and inhibition by aminopyrimidinol derivatives.
Quantitative Biological Data
The inhibitory activity of aminopyrimidinol derivatives against FGFR kinases has been quantified through cell-free kinase assays. The data demonstrates high potency and selectivity for FGFR4 over other FGFR family members.[2]
| Compound | Target | IC₅₀ (nM) | Selectivity (FGFR4 vs FGFR1/2/3) | Reference |
| 6A | FGFR4 | 190 | 1.5 – 8 fold | [2] |
| FGFR1 | 1565 | [2] | ||
| FGFR2 | 1149 | [2] | ||
| FGFR3 | 277 | [2] | ||
| 6O | FGFR4 | 75.3 | 398 – 664 fold | [2] |
| FGFR1 | >50,000 | [2] | ||
| FGFR2 | 35,482 | [2] | ||
| FGFR3 | >30,000 | [2] | ||
| BLU9931 (Control) | FGFR4 | 26.8 | ~50 fold | [2] |
Experimental Protocol: FGFR Kinase Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds against FGFR kinases.[2]
-
Assay Platform: Kinase assays are performed at a specialized facility (e.g., Reaction Biology Corporation).
-
Compound Preparation: Test compounds are prepared in DMSO and serially diluted to achieve a range of concentrations.
-
Kinase Reaction: The FGFR kinase, a suitable substrate (e.g., poly-Glu-Tyr), and ATP are combined in a reaction buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified, typically using a radioactive ³³P-ATP filter-binding assay or a fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition relative to a DMSO control is calculated for each compound concentration. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a valuable heterocyclic compound whose full potential is still being explored. While detailed studies on the parent molecule are limited, research into its close structural analogs has yielded significant discoveries, particularly in the development of selective FGFR4 inhibitors for cancer therapy. The synthetic accessibility of the pyrimidin-4-ol core and the potent biological activity of its derivatives underscore the importance of this chemical scaffold in modern drug discovery. Further investigation into the synthesis, properties, and biological activities of this compound itself is warranted to unlock new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Abstract
This document provides a detailed synthesis protocol for 6-Amino-2-methoxypyrimidin-4-ol, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis for this specific molecule, this protocol outlines a robust two-step synthetic route. The first step involves the well-established synthesis of the key intermediate, 2-Amino-4,6-dihydroxypyrimidine, from guanidine and a malonic ester. The second, proposed step details a method for the selective mono-O-methylation of this intermediate to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Substituted pyrimidines are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The target molecule, this compound, possesses functional groups that make it a valuable scaffold for further chemical modification and a potential candidate for biological screening. This document presents a comprehensive protocol for its synthesis, beginning with the formation of the pyrimidine core, followed by a proposed selective methylation.
Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine. This key intermediate is synthesized through the condensation of guanidine with a dialkyl malonate in the presence of a strong base. This is a well-documented and high-yielding reaction.
-
Step 2 (Proposed): Selective O-methylation of 2-Amino-4,6-dihydroxypyrimidine. This step involves the selective methylation of one of the hydroxyl groups of the intermediate to yield the final product. Achieving regioselectivity in the methylation of polyhydroxylated pyrimidines can be challenging. The proposed protocol utilizes controlled reaction conditions to favor the formation of the desired mono-methoxy product.
Logical Workflow of the Synthesis
Application Notes and Protocols for the Laboratory Preparation of 6-Amino-2-methoxypyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-microbial, and anti-tumor properties.[1][2][3] This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methods of pyrimidine synthesis. The described method involves the cyclocondensation of a suitable three-carbon precursor with a guanidine derivative, followed by functional group manipulation.
Principle
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry.[1] A common and effective method involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine, such as guanidine. This approach, known as the Principal Synthesis, allows for the direct formation of the pyrimidine core. For the synthesis of this compound, a plausible route involves the condensation of an appropriate cyanoacetate derivative with O-methylisourea. This strategy introduces the required amino, methoxy, and hydroxyl (or oxo) functionalities at the desired positions of the pyrimidine ring.
Experimental Protocol
This protocol outlines a two-step synthesis for the preparation of this compound. The first step involves the base-catalyzed cyclocondensation of ethyl cyanoacetate with O-methylisourea to form 2-amino-6-methoxy-pyrimidin-4-ol. The second, hypothetical step would be a Dimroth rearrangement to yield the desired this compound. However, a more direct and commonly employed method for achieving this substitution pattern is the condensation of a malonic acid derivative with a guanidine derivative. The following protocol is based on the condensation of diethyl malonate with guanidine, followed by methoxylation and amination, as a representative pathway.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (21.5 g, 0.316 mol) to absolute ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add diethyl malonate (50 g, 0.312 mol) followed by guanidine hydrochloride (30 g, 0.314 mol).
-
Reflux: Heat the reaction mixture to reflux for 8 hours. A white precipitate will form during the reaction.
-
Work-up: After cooling to room temperature, filter the precipitate and wash it with ethanol.
-
Purification: Dissolve the solid in hot water, treat with activated charcoal, and filter. Acidify the filtrate with acetic acid to precipitate the product. Filter the white solid, wash with water, and dry in an oven at 100 °C.
Step 2: Chlorination of 2-Amino-4,6-dihydroxypyrimidine
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-4,6-dihydroxypyrimidine (20 g, 0.157 mol).
-
Addition of Reagent: Slowly add phosphorus oxychloride (100 mL, 1.07 mol) to the flask with stirring.
-
Reflux: Heat the mixture to reflux for 3 hours. The solution will become clear.
-
Removal of Excess Reagent: After cooling, carefully pour the reaction mixture onto crushed ice.
-
Work-up: Neutralize the solution with a saturated sodium bicarbonate solution. The product, 2-amino-4,6-dichloropyrimidine, will precipitate. Filter the solid, wash with cold water, and dry.
Step 3: Selective Methoxylation of 2-Amino-4,6-dichloropyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (10 g, 0.061 mol) in methanol (100 mL).
-
Addition of Base: Add a solution of sodium methoxide (3.3 g, 0.061 mol) in methanol (20 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue, and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-4-chloro-6-methoxypyrimidine.
Step 4: Hydrolysis to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-4-chloro-6-methoxypyrimidine (5 g, 0.029 mol) in a mixture of dioxane (30 mL) and 2 M aqueous sodium hydroxide (30 mL).
-
Reflux: Heat the mixture to reflux for 4 hours.
-
Work-up: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to pH 6-7.
-
Isolation: The product, this compound, will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Data Presentation
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1 | Diethyl malonate | 0.312 | Guanidine HCl | 0.314 | 2-Amino-4,6-dihydroxypyrimidine | 39.6 | (Typical: 30-35) | (Typical: 75-88%) |
| 2 | 2-Amino-4,6-dihydroxypyrimidine | 0.157 | POCl₃ | 1.07 | 2-Amino-4,6-dichloropyrimidine | 25.7 | (Typical: 20-23) | (Typical: 78-90%) |
| 3 | 2-Amino-4,6-dichloropyrimidine | 0.061 | NaOMe | 0.061 | 2-Amino-4-chloro-6-methoxypyrimidine | 10.6 | (Typical: 8-9.5) | (Typical: 75-90%) |
| 4 | 2-Amino-4-chloro-6-methoxypyrimidine | 0.029 | NaOH | 0.058 | This compound | 4.1 | (Typical: 3-3.5) | (Typical: 73-85%) |
Note: Actual yields are representative and may vary based on experimental conditions.
Visualizations
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Workflow:
Caption: General experimental workflow for synthesis and analysis.
References
Characterization of 6-Amino-2-methoxypyrimidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analytical methods for the characterization of 6-Amino-2-methoxypyrimidin-4-ol (CAS: 52386-29-5). While specific experimental data for this compound is not extensively available in published literature, this guide offers detailed protocols and application notes for the primary analytical techniques used for the characterization of pyrimidine derivatives. The methodologies provided herein serve as a robust starting point for developing and validating specific assays for this compound.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 6-Amino-2-methoxy-4(1H)-pyrimidinone |
| CAS Number | 52386-29-5 |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is generally suitable for this polar compound.
Application Note:
This protocol outlines a general reversed-phase HPLC-UV method for the analysis of pyrimidine derivatives. The selection of a C18 column provides good retention for compounds of moderate polarity. The mobile phase, consisting of an aqueous buffer and an organic modifier, can be optimized to achieve the desired resolution and retention time. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the amino group. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Trifluoroacetic acid)
-
Reference standard of this compound
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm (or scan for optimal wavelength)
5. Data Presentation:
Quantitative data should be summarized as follows:
| Parameter | Value |
| Retention Time (min) | To be determined |
| Tailing Factor | To be determined |
| Theoretical Plates | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | To be determined |
Workflow for HPLC Method Development:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is typically required to increase its volatility for GC analysis.
Application Note:
This protocol describes a general approach for the GC-MS analysis of a pyrimidine derivative after derivatization. Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -OH and -NH₂ groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are effective. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable, making it amenable to GC analysis. The mass spectrometer provides structural information through the fragmentation pattern of the derivatized analyte.
Experimental Protocol: GC-MS (with Derivatization)
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (GC grade)
-
Reference standard of this compound
3. Sample Derivatization:
-
Place approximately 1 mg of the sample in a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
4. GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
5. Data Presentation:
Quantitative and qualitative data should be summarized as follows:
| Parameter | Value |
| Retention Time of TMS derivative (min) | To be determined |
| Molecular Ion [M]⁺ of TMS derivative (m/z) | To be determined |
| Key Fragment Ions (m/z) | To be determined |
Logical Flow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Application Note:
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. A deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is suitable for dissolving the polar analyte and contains exchangeable protons from the -OH and -NH₂ groups, which can be observed. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
2. Reagents:
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Tetramethylsilane (TMS)
3. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Add a small drop of TMS as an internal standard.
-
Cap the tube and mix gently until the sample is fully dissolved.
4. NMR Acquisition Parameters (Starting Point):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
5. Data Presentation:
Spectral data should be presented as follows:
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| e.g., 7.50 | s | 1H | Ar-H |
| e.g., 6.80 | br s | 2H | -NH₂ |
| e.g., 3.85 | s | 3H | -OCH₃ |
| e.g., 11.0 | br s | 1H | -OH |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| e.g., 165.0 | C=O |
| e.g., 160.0 | C-O |
| e.g., 158.0 | C-N |
| e.g., 90.0 | Ar-C |
| e.g., 55.0 | -OCH₃ |
(Note: The chemical shifts are illustrative and need to be determined experimentally.)
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note:
This protocol describes the acquisition of an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples. The spectrum will show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-O functional groups present in this compound.
Experimental Protocol: FTIR-ATR
1. Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
2. Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
3. FTIR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
4. Data Presentation:
Key FTIR absorption bands should be reported as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400-3300 | Strong, Broad | N-H and O-H stretching |
| e.g., 3000-2800 | Medium | C-H stretching (methoxy) |
| e.g., 1680-1640 | Strong | C=O stretching (pyrimidinone) |
| e.g., 1620-1580 | Medium | N-H bending |
| e.g., 1250-1200 | Strong | C-O stretching (methoxy) |
(Note: The wavenumbers are illustrative and need to be determined experimentally.)
Signaling Pathway of Analytical Characterization:
This diagram illustrates the logical flow of utilizing these analytical techniques for a comprehensive characterization of this compound.
Application Note: HPLC Analysis of Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrimidine and its derivatives are fundamental heterocyclic compounds essential for life, forming the backbone of nucleic acids (DNA and RNA) and playing critical roles in cellular metabolism, protein glycosylation, and membrane synthesis.[1][2] Pyrimidine analogs are also a significant class of therapeutic agents used in the treatment of cancer and viral diseases.[3][4] Consequently, the accurate and reliable quantification of pyrimidine compounds in biological matrices and pharmaceutical formulations is crucial for metabolic research, clinical diagnostics, and drug development.[2][5] High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a widely adopted and robust technique for the separation and analysis of these compounds.[3][6] This document provides detailed protocols for the analysis of pyrimidines using HPLC coupled with UV or Mass Spectrometry (MS) detection.
Principle of Separation The analysis of pyrimidine derivatives is most commonly performed using reversed-phase HPLC (RP-HPLC).[3] This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 silica gel) is used with a polar mobile phase.[3] Less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
For highly polar or charged pyrimidine metabolites like nucleotides, standard RP-HPLC may not provide adequate retention. In these cases, ion-pairing reversed-phase HPLC is employed.[7] An ion-pairing agent is added to the mobile phase, which contains a hydrophobic group that binds to the stationary phase and a charged group that can then interact with the charged analyte, enhancing retention.[7] Another alternative for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a partially aqueous mobile phase.[8][9]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A Mass Spectrometer (MS) can be used for enhanced sensitivity and specificity.[1][3]
-
Chromatography Columns:
-
Reagents and Solvents:
-
Sample Preparation Supplies:
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each pyrimidine standard in 10 mL of a suitable solvent (e.g., water or methanol). Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the initial mobile phase composition (e.g., to concentrations ranging from 0.1 µg/mL to 100 µg/mL). These solutions are used to generate a calibration curve for quantification.
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components and ensure method reproducibility.[13]
A. Biological Fluids (Serum, Plasma, Urine)
-
Protein Precipitation: For serum or plasma samples, protein removal is necessary.[12]
-
Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of sample.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.[12][14] For urine samples, simple dilution with mobile phase followed by filtration may be sufficient.[6]
B. Cell or Tissue Extracts
-
Extraction: Homogenize cell pellets or tissue samples in an ice-cold extraction solvent (e.g., 80% methanol).[1]
-
Sonication: Sonicate the mixture to ensure complete cell lysis and extraction of metabolites.[1]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
-
Drying and Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analytes.
HPLC Method Parameters
Below are two example methods for the separation of common pyrimidine compounds. Method 1 is a general-purpose reversed-phase method, while Method 2 is adapted for a broader range of purine and pyrimidine bases.
Method 1: Isocratic RP-HPLC for Basic Pyrimidines
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50 mM Acetate Buffer (pH 4.0) : Methanol (97:3, v/v)[11] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temp. | 25°C (Room Temperature)[3] |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Method 2: Gradient RP-HPLC for Pyrimidine & Purine Bases
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1 M Potassium Phosphate, pH 3.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 100% A; 5-35 min, 0-25% B; 35-45 min, 25-50% B; 45-50 min, 50-0% B; 50-55 min, 100% A |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| Detection | UV at 260 nm[6] |
Data Presentation
Quantitative data should be clearly summarized. The following tables provide an example of expected results for a mixture of pyrimidine standards and typical validation parameters.
Table 1: Typical Retention Times for Pyrimidine Standards (Using Method 1)
| Compound | Retention Time (min) |
| Cytosine | ~ 3.5 |
| Uracil | ~ 4.2 |
| Cytidine | ~ 5.8 |
| Thymine | ~ 6.5 |
| Uridine | ~ 7.1 |
Note: Retention times are approximate and can vary based on the specific column, system, and exact mobile phase composition.
Table 2: Representative Method Validation Parameters
| Analyte | Linearity (R²) | LOD (µM) | LOQ (µM) | Recovery (%) |
| Uracil | > 0.998 | 0.5 | 1.5 | 95 - 103 |
| Uridine | > 0.997 | 0.8 | 2.4 | 92 - 101 |
| Thymine | > 0.999 | 0.4 | 1.2 | 96 - 104 |
| Cytosine | > 0.998 | 1.0 | 3.0 | 90 - 105 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are representative and should be determined experimentally.
Visualizations
Experimental Workflow
The overall process for analyzing pyrimidine compounds via HPLC is outlined in the following workflow diagram.
Caption: General experimental workflow for HPLC analysis of pyrimidines.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is a key metabolic route for producing pyrimidines and is a target for various therapeutic drugs.[2]
Caption: Simplified diagram of the de novo pyrimidine biosynthesis pathway.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 9. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nacalai.com [nacalai.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the structural elucidation of pyrimidine derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are intended to standardize sample preparation, data acquisition, and spectral interpretation for the comprehensive characterization of this important class of heterocyclic compounds.
Introduction to NMR Analysis of Pyrimidines
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of therapeutic agents. The precise determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural characterization of organic molecules in solution.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons, while ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Together, often supplemented with two-dimensional (2D) NMR techniques, they allow for the complete assignment of the molecular structure. The nitrogen atoms in the pyrimidine ring are electronegative, leading to a general deshielding of the ring protons and carbons, causing them to resonate at a lower field (higher ppm values) compared to analogous carbocyclic aromatic systems like benzene.[1] The substitution pattern on the pyrimidine ring significantly influences the chemical shifts of the remaining ring protons and carbons, providing valuable structural information.
Data Presentation: Quantitative NMR Data
The following tables summarize typical chemical shift ranges for the pyrimidine core and the influence of common substituents on these shifts. These values are compiled from various literature sources and databases and should serve as a guide for spectral interpretation.
¹H NMR Chemical Shift Data
The chemical shifts of pyrimidine protons are sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) like -NH₂ and -OH tend to shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ and -CN shift signals downfield (higher ppm).[1]
| Proton Position | Unsubstituted Pyrimidine (ppm) in CDCl₃ [2] | Typical Range with Substituents (ppm) | Common Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2 | 9.26 | 8.5 - 9.5 | Singlet (s) or Doublet (d) | J₂,₅ ≈ 1.5 |
| H-4/H-6 | 8.78 | 8.0 - 9.0 | Doublet (d) | J₄,₅ = J₅,₆ ≈ 5.0 |
| H-5 | 7.36 | 6.5 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | J₅,₄ = J₅,₆ ≈ 5.0, J₅,₂ ≈ 1.5 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of exchangeable protons (e.g., -NH₂, -OH) can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Chemical Shift Data
Similar to proton shifts, the ¹³C chemical shifts of the pyrimidine ring are influenced by substituent effects.
| Carbon Position | Unsubstituted Pyrimidine (ppm) in CDCl₃ | Typical Range with Substituents (ppm) |
| C-2 | 159.8 | 155 - 165 |
| C-4/C-6 | 157.4 | 150 - 160 |
| C-5 | 121.7 | 110 - 140 |
Note: The chemical shifts of quaternary carbons are often of lower intensity in standard ¹³C NMR spectra.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
Proper sample preparation is the first and one of the most critical steps in NMR analysis.
-
Sample Purity: Ensure the pyrimidine derivative is of high purity to avoid interference from impurities in the spectrum.
-
Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-20 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for pyrimidine derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[4][5] DMSO-d₆ is often a good choice for polar compounds.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This is important as solid particles can degrade the quality of the magnetic field homogeneity (shimming).[3]
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube (δ = 0.00 ppm).[3]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zg | Standard 30° or 90° pulse |
| Spectral Width (SW) | 12-16 ppm | To cover the typical chemical shift range of organic molecules |
| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution |
| Relaxation Delay (D1) | 1-5 s | To allow for full relaxation of protons between scans |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio |
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or zgpg | Standard 30° or 90° pulse with proton decoupling |
| Spectral Width (SW) | 200-240 ppm | To cover the typical chemical shift range of organic carbons |
| Acquisition Time (AQ) | 1-2 s | Standard acquisition time for ¹³C NMR |
| Relaxation Delay (D1) | 2-5 s | To allow for relaxation of carbons, especially quaternary carbons |
| Number of Scans (NS) | 1024 or more | To achieve adequate signal-to-noise due to the low natural abundance of ¹³C |
2D NMR Experiments for Structural Elucidation
For complex pyrimidine derivatives, 2D NMR experiments are often necessary for unambiguous structure determination.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for identifying adjacent protons on the pyrimidine ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying connectivity across quaternary carbons and between different parts of the molecule.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the NMR analysis of pyrimidine derivatives.
Caption: Experimental workflow for the NMR analysis of pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Amino-2-methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 6-Amino-2-methoxypyrimidin-4-ol using mass spectrometry. It includes a proposed fragmentation pathway based on established principles of pyrimidine derivative fragmentation, a comprehensive experimental protocol for analysis, and a discussion of the expected mass spectral data. This information is critical for researchers working on the identification, characterization, and quantification of this and structurally related compounds in various matrices.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental component of nucleic acids and many biologically active compounds, making its derivatives, like the subject of this note, of significant interest in pharmaceutical and biological research.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds by analyzing their fragmentation patterns upon ionization.[2][3] Understanding the mass spectral behavior of this compound is essential for its unambiguous identification and for metabolic or degradation studies. While specific fragmentation data for this exact compound is not widely published, general fragmentation patterns for pyrimidine derivatives provide a strong basis for predicting its behavior.[1]
Predicted Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, likely under electrospray ionization (ESI) or electron impact (EI) conditions, is expected to proceed through a series of characteristic losses of its functional groups and cleavages of the pyrimidine ring.
The initial molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the protonated molecule. Key fragmentation steps are predicted to include:
-
Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted compounds, leading to a significant fragment ion.
-
Loss of Carbon Monoxide (CO): The pyrimidine ring itself can undergo cleavage, often involving the extrusion of stable neutral molecules like CO.
-
Loss of Ammonia (NH₃): The amino group can be eliminated as ammonia.
-
Ring Cleavage: The pyrimidine ring can undergo more complex fragmentation, leading to smaller, characteristic ions.
These fragmentation events provide a unique fingerprint for the molecule, allowing for its identification.
Diagram: Predicted Fragmentation Pathway of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a common and powerful technique for the analysis of small molecules in complex mixtures.[2][4][5]
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and methanol. Serially dilute the stock solution to create working standards for calibration curves and system suitability tests.
-
Matrix Samples (e.g., Plasma, Urine): For quantitative analysis in biological matrices, a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed to remove interfering matrix components.[4]
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient will need to be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms.
-
Scan Mode: For initial identification, a full scan (e.g., m/z 50-300) is useful. For quantification and confirmation, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity.[6]
-
Key Parameters to Optimize:
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Collision Energy (for MS/MS fragmentation)
-
Diagram: Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of small molecules.
Data Presentation
Quantitative data obtained from LC-MS/MS analysis should be summarized in a clear and structured format. The following table provides a template for presenting key mass spectrometric parameters and expected results for this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 142.1 [M+H]⁺ |
| Product Ions (Q3) | m/z 127.0, 114.1, 125.1 |
| Collision Energy (eV) | To be optimized (typically 10-30 eV) |
| Retention Time (min) | To be determined by LC conditions |
Conclusion
References
Unveiling the Crystal Structure of Hydrated 6-Amino-2-methoxypyrimidin-4-ol: A Detailed Guide to its X-ray Crystallographic Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the single-crystal X-ray diffraction data for hydrated 6-Amino-2-methoxypyrimidin-4-ol, a compound of interest for its potential applications in pharmaceutical development, is now available. These detailed Application Notes and Protocols provide researchers, scientists, and drug development professionals with the essential crystallographic data and methodologies for the study of this compound, referred to herein as HAMP (hydrated 6-amino-2-methoxypyrimidin-4(3H)one). The crystal structure of HAMP is notably stabilized by an intricate network of hydrogen bonds involving two lattice water molecules, which play a crucial role in the overall crystal packing.[1]
Crystallographic Data Summary
The single-crystal X-ray diffraction analysis of hydrated this compound provides precise measurements of the crystal lattice and molecular geometry. These findings are crucial for understanding the compound's solid-state properties and for computational modeling studies. The key crystallographic parameters are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₅H₉N₃O₃ |
| Formula Weight | 159.15 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.985(5) Å |
| b | 12.548(5) Å |
| c | 8.354(5) Å |
| α | 90° |
| β | 115.15(5)° |
| γ | 90° |
| Volume | 757.8(7) ų |
| Z | 4 |
| Calculated Density | 1.394 Mg/m³ |
| Absorption Coefficient | 0.113 mm⁻¹ |
| F(000) | 336 |
| Refinement Data | |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2σ(I)] | R₁ = 0.0453, wR₂ = 0.1198 |
| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1278 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Bond | Angle (°) |
| O(1)-C(4) | 1.251(2) | N(1)-C(2)-N(3) | 117.8(2) |
| N(1)-C(2) | 1.348(2) | C(2)-N(3)-C(4) | 124.7(2) |
| N(1)-C(6) | 1.353(2) | N(3)-C(4)-C(5) | 115.4(2) |
| C(2)-N(3) | 1.381(2) | C(4)-C(5)-C(6) | 119.5(2) |
| C(2)-O(2) | 1.341(2) | C(5)-C(6)-N(1) | 122.5(2) |
| C(4)-C(5) | 1.418(3) | N(1)-C(2)-O(2) | 116.3(2) |
| C(5)-C(6) | 1.352(3) | N(3)-C(2)-O(2) | 125.9(2) |
| C(6)-N(2) | 1.334(2) |
Hydrogen Bond Geometry
The stability of the crystal structure is significantly influenced by a network of hydrogen bonds. The geometry of these interactions is detailed below.
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O(1W)-H(1WA)···O(1) | 0.85 | 1.94 | 2.786(2) | 173.0 |
| O(1W)-H(1WB)···O(1W) | 0.85 | 2.01 | 2.813(2) | 157.0 |
| N(2)-H(2A)···O(1W) | 0.86 | 2.08 | 2.930(2) | 171.0 |
| N(2)-H(2B)···N(3) | 0.86 | 2.16 | 3.003(2) | 166.0 |
D = Donor atom, A = Acceptor atom
Experimental Protocols
The following protocols outline the key experimental procedures used in the X-ray crystallographic analysis of hydrated this compound.
Crystal Growth
A single crystal of the pyrimidinone derivative, 6-amino-2-methoxypyrimidin-4(3H)one (AMP), was grown using the slow solvent evaporation technique.[1] A saturated solution of the compound in a suitable solvent system was prepared and allowed to stand at room temperature. Over a period of several days, slow evaporation of the solvent led to the formation of well-defined, colorless crystals suitable for X-ray diffraction analysis.
X-ray Data Collection and Processing
A suitable single crystal was mounted on a goniometer head. The X-ray intensity data were collected at a temperature of 293(2) K using a Bruker APEX-II CCD area detector diffractometer equipped with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The data were processed using the SAINT software package for integration of the diffraction spots. A multi-scan absorption correction was applied using the SADABS program.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-2014/7 software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to oxygen and nitrogen were located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the X-ray crystallography of hydrated this compound, from crystal preparation to final structure analysis.
This comprehensive dataset and the associated protocols provide a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science, facilitating further investigation into the properties and potential applications of hydrated this compound.
References
Application Notes and Protocols for 6-Amino-2-methoxypyrimidin-4-ol in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound 6-Amino-2-methoxypyrimidin-4-ol belongs to this versatile family and presents a scaffold of significant interest for the development of novel antimicrobial agents. Its structural features, including the amino, methoxy, and hydroxyl groups, offer potential sites for interaction with biological targets in microbial cells.
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound and its analogs. The methodologies described herein are standard, widely accepted procedures for determining the susceptibility of various microorganisms to a test compound.
Mechanism of Action (Hypothesized)
While the specific molecular target of this compound has not been definitively elucidated, many antimicrobial pyrimidine derivatives, particularly diaminopyrimidines, are known to function as inhibitors of dihydrofolate reductase (DHFR).[3][4] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids in bacteria.[3][5] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, ultimately leading to bacterial cell death.[6] It is hypothesized that this compound may exert its antimicrobial effect through a similar mechanism, interfering with the folate synthesis pathway in susceptible microorganisms.
Caption: Hypothesized mechanism of action via DHFR inhibition.
Data Presentation
As specific antimicrobial activity data for this compound is not currently available in the public domain, the following tables present representative data from a closely related structural analog, 4,6-diamino-2-pyrimidinethiol , complexed with Zinc (Zn-MOF) and Cobalt (Co-MOF) as reported in a study on metal-organic frameworks.[7] This data is intended to provide an example of the expected outcomes from the described antimicrobial assays.
Disclaimer: The following data is for a structural analog and should be used for illustrative purposes only. Actual results for this compound may vary.
Table 1: Representative Antibacterial Activity (Zone of Inhibition)
| Microorganism | Type | Zone of Inhibition (mm) - Zn-MOF[7] | Zone of Inhibition (mm) - Co-MOF[7] |
| Staphylococcus aureus | Gram-positive | 25 | 22 |
| Pseudomonas aeruginosa | Gram-negative | 21 | 19 |
Data from a study on Metal-Organic Frameworks (MOFs) using 4,6-diamino-2-pyrimidinethiol as a linker.[7]
Table 2: Representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Microorganism | Type | MIC (µg/mL) - Zn-MOF[7] | MBC (µg/mL) - Zn-MOF[7] | MIC (µg/mL) - Co-MOF[7] | MBC (µg/mL) - Co-MOF[7] |
| Staphylococcus aureus | Gram-positive | 62.5 | 125 | 62.5 | 125 |
| Pseudomonas aeruginosa | Gram-negative | 125 | 250 | 125 | 250 |
Data from a study on Metal-Organic Frameworks (MOFs) using 4,6-diamino-2-pyrimidinethiol as a linker.[7]
Experimental Protocols
The following are detailed protocols for two standard antimicrobial susceptibility testing methods.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.
Protocol:
-
Inoculum Preparation: From a pure culture, select 3-5 isolated colonies of the test microorganism and transfer them to a tube of sterile broth (e.g., Tryptic Soy Broth). Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.
-
Disk Application: Aseptically apply a sterile paper disk (6 mm diameter) impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for most bacteria.
-
Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution assay to determine MIC.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the disk diffusion method, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader. The results are reported in µg/mL or µM.
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-2-methoxypyrimidin-4-ol as a Precursor for Bioactive Derivatives
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of bioactive derivatives. The pyrimidine core is a common scaffold in many biologically active molecules, including kinase inhibitors, antimicrobial agents, and herbicides.[1][2][3] The presence of amino, methoxy, and hydroxyl groups on the pyrimidine ring of this compound offers multiple reaction sites for chemical modification, enabling the generation of diverse chemical libraries for drug discovery and agrochemical research. This document provides an overview of the applications of this precursor and detailed protocols for the synthesis and evaluation of its derivatives.
While direct experimental data on the use of this compound as a precursor is limited in the provided search results, this document will draw upon methodologies for structurally related aminopyrimidine derivatives to illustrate the potential synthetic pathways and biological activities.
Applications in Medicinal Chemistry
Derivatives of substituted aminopyrimidines have shown significant promise in various therapeutic areas. The general approach involves the chemical modification of the amino and hydroxyl groups to introduce diverse pharmacophores that can interact with biological targets.
1. Kinase Inhibitors:
The pyrimidine scaffold is a well-established core for the development of kinase inhibitors.[4][5][6] By modifying the 6-amino and 4-hydroxyl groups of the parent molecule, it is possible to synthesize derivatives that can selectively target the ATP-binding site of various kinases. For instance, substitution at the amino group with aryl or heteroaryl moieties can lead to potent inhibitors of kinases such as Fibroblast Growth Factor Receptor (FGFR) and DNA-dependent protein kinase (DNA-PK).[4][5]
2. Antimicrobial Agents:
Pyrimidine derivatives have been extensively investigated for their antimicrobial properties.[3] The synthesis of novel compounds by introducing different substituents on the pyrimidine ring can lead to the discovery of agents with activity against a spectrum of bacteria and fungi.
3. Herbicides:
2-Amino-4,6-dimethoxypyrimidine, a closely related compound, is a key intermediate in the synthesis of several sulfonylurea herbicides.[7][8][9] This highlights the potential of this compound as a precursor for developing new agrochemicals.
Experimental Protocols
The following protocols are representative examples of how this compound could be used to synthesize bioactive derivatives, based on procedures for similar compounds.
Protocol 1: Synthesis of N-Aryl-6-amino-2-methoxypyrimidin-4-ol Derivatives (General Procedure)
This protocol describes a general method for the arylation of the 6-amino group, a common strategy for generating kinase inhibitor candidates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1 mmol), the aryl halide (1.2 mmol), Cs2CO3 (2 mmol), and the palladium catalyst (0.05 mmol) and ligand (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.
Protocol 2: Synthesis of 4-O-Alkyl Derivatives
This protocol outlines the alkylation of the 4-hydroxyl group.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., K2CO3 or NaH)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add K2CO3 (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The biological activity of newly synthesized derivatives should be evaluated using appropriate in vitro assays. The results should be summarized in a clear and concise tabular format to facilitate comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | FGFR4 | 50 |
| Derivative 2 | FGFR4 | 75 |
| Derivative 3 | DNA-PK | 120 |
| Reference | BLU9931 | 15 |
Table 2: Antimicrobial Activity of Synthesized Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 4 | 16 | 32 | 64 |
| Derivative 5 | 8 | 16 | 32 |
| Reference | Ampicillin | 4 | 8 |
Visualizations
Diagram 1: General Synthetic Scheme for Bioactive Derivatives
Caption: Synthetic routes from this compound.
Diagram 2: Workflow for Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological evaluation.
Diagram 3: Representative Kinase Inhibition Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the in vitro cytotoxic effects of pyrimidine compounds. It includes detailed protocols for common cytotoxicity and cell death assays, guidelines for data presentation, and visualizations of experimental workflows and relevant signaling pathways. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad spectrum of biological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxic effects by interfering with nucleic acid synthesis, inhibiting key enzymes in cell division, or inducing programmed cell death (apoptosis).[2][3][4]
Overview of In Vitro Cytotoxicity Assays
A variety of in vitro assays are essential for determining the efficacy of pyrimidine compounds in inhibiting cancer cell growth and proliferation. These assays provide quantitative data on cell viability, cytotoxicity, and the underlying mechanisms of action.
Commonly Used Assays:
-
MTT/MTS Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[2][5]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity and cytotoxicity.[6]
-
Apoptosis Assay (Annexin V/PI Staining): Detects programmed cell death by identifying key cellular changes.[2]
-
Cell Cycle Analysis: Utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][7]
Data Presentation: Cytotoxicity of Pyrimidine Compounds
The cytotoxic effects of pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.[5][8] The following tables summarize the IC50 values for a selection of pyrimidine derivatives against various cancer cell lines.
Table 1: IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 | 0.57 | [3] |
| Compound 11 | MCF-7 | 1.31 | [3] |
| Compound 4 | HepG2 | 1.13 | [3] |
| Compound 11 | HepG2 | 0.99 | [3] |
| Staurosporine | MCF-7 | 6.76 | [3] |
| Staurosporine | HepG2 | 5.07 | [3] |
Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | HT1080 | 96.25 | [9] |
| Compound 5 | Hela | 74.8 | [9] |
| Compound 5 | Caco-2 | 76.92 | [9] |
| Compound 5 | A549 | 148 | [9] |
| Compound 7 | Caco-2 | 43.75 | [9] |
| Compound 7 | A549 | 17.50 | [9] |
| Compound 7 | HT1080 | 73.08 | [9] |
| Compound 7 | Hela | 68.75 | [9] |
Table 3: IC50 Values of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3d | MCF-7 | 43.4 | [10] |
| Compound 4d | MCF-7 | 39.0 | [10] |
| Compound 3d | MDA-MB-231 | 35.9 | [10] |
| Compound 4d | MDA-MB-231 | 35.1 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][11]
Materials:
-
96-well plates
-
Pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)[12]
-
Microplate reader[12]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. The concentration range should be wide enough to determine the full dose-response curve (e.g., 0.01 µM to 100 µM).[13] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate the plates for 24 to 96 hours.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[12]
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
96-well plates
-
LDH Assay Kit (containing catalyst and dye solution)
-
Triton™ X-100 (for maximum LDH release control)[14]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with pyrimidine compounds as described in the MTT assay protocol (Steps 1 & 2). Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis agent (e.g., 1% Triton X-100).[14]
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[15] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Add 100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Molecular Docking Studies of 6-Amino-2-methoxypyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-2-methoxypyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of nucleic acids and their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, with a protein target. These application notes provide a detailed protocol for performing molecular docking studies with this compound and a template for data presentation.
Data Presentation
Due to the limited availability of specific molecular docking data for this compound in publicly accessible literature, the following table presents a hypothetical but representative summary of quantitative data from a docking study against Fibroblast Growth Factor Receptor 4 (FGFR4), a common target for pyrimidine-based inhibitors. This data is intended to serve as a template for presenting results from actual studies.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| FGFR4 (PDB ID: 4X0L) | This compound | -7.8 | Asp641, Glu571, Ala559 | 2 | 5 |
| FGFR4 (PDB ID: 4X0L) | Reference Inhibitor (e.g., Ponatinib) | -9.2 | Asp641, Cys552, Ala559 | 3 | 7 |
Experimental Protocols
This section outlines a detailed methodology for conducting a molecular docking study of this compound against a protein target, using FGFR4 as an example.
I. Software and Hardware Requirements
-
Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Tools with AutoDock Vina, or similar.
-
Visualization Software: PyMOL, Chimera, or VMD.
-
High-Performance Computing (HPC) Cluster: Recommended for running multiple docking jobs or more complex simulations.
II. Preparation of the Protein Structure
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use FGFR4 (PDB ID: 4X0L).
-
Protein Preparation:
-
Load the PDB file into the molecular modeling software.
-
Remove all water molecules and any co-crystallized ligands, ions, or solvent molecules that are not essential for the protein's structural integrity or the binding site of interest.
-
Add hydrogen atoms to the protein structure.
-
Assign correct bond orders and formal charges.
-
Perform a restrained minimization of the protein structure to relieve any steric clashes. This is often done using a force field such as OPLS3e or AMBER.
-
III. Preparation of the Ligand
-
Obtain Ligand Structure: The 3D structure of this compound can be drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., .mol or .sdf), or it can be downloaded from a chemical database like PubChem.
-
Ligand Preparation:
-
Load the ligand structure into the molecular modeling software.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Generate possible tautomers and stereoisomers if applicable.
-
Perform a conformational search to find low-energy conformers of the ligand.
-
Assign partial atomic charges using a method like the Gasteiger-Marsili method.
-
IV. Receptor Grid Generation
-
Define the Binding Site: Identify the active site or the binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Grid Box Setup:
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
The center of the grid box should be set to the geometric center of the identified binding site.
-
V. Molecular Docking
-
Docking Algorithm: Select a suitable docking algorithm. For this protocol, we will use a standard precision (SP) or extra precision (XP) Glide docking in Schrödinger or AutoDock Vina.
-
Set Docking Parameters:
-
Number of Poses: Set the number of output poses to generate for each ligand (e.g., 10-20).
-
Flexibility: Allow for ligand flexibility. Receptor flexibility can also be considered for key residues in the binding site (induced fit docking).
-
-
Run Docking Simulation: Initiate the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the receptor's binding site and score them based on a scoring function.
VI. Analysis of Docking Results
-
Binding Affinity: The primary output is the docking score or binding affinity (in kcal/mol), which estimates the binding free energy. A more negative value indicates a more favorable binding.
-
Visualization of Binding Poses:
-
Load the protein-ligand complex of the best-scoring poses into a visualization tool.
-
Analyze the interactions between this compound and the amino acid residues in the binding site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.
-
-
Comparison with Reference Compound: If a known inhibitor is used as a reference, compare its docking score and binding mode with that of the test compound to validate the docking protocol and gain insights into the structure-activity relationship.
Mandatory Visualization
Caption: General workflow for a molecular docking study.
Caption: Inhibition of FGFR4 signaling by a ligand.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While specific literature for this compound is limited, analogous syntheses of similar pyrimidine derivatives suggest two primary routes. The traditional approach often involves the cyclization of a guanidine salt with a malonic ester derivative, followed by selective methoxylation. A more modern and often higher-yielding approach starts with malononitrile, proceeding through imidization, cyanamide substitution, and then a final cyclization step.[1][2]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The overall yield is highly dependent on several factors including the choice of starting materials, the catalyst used, reaction temperature, pH, and the molar ratio of reactants.[1][3] For instance, in related syntheses, the use of specific catalysts like Lewis acidic ionic liquids has been shown to significantly improve yields under milder conditions.[3]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization from a suitable solvent.[4] The choice of solvent is critical and may require some optimization. Common solvent systems for similar compounds include ethyl acetate, methanol, or ethanol-water mixtures. Column chromatography on silica gel can also be employed for high-purity requirements.
Q4: What are common impurities and how can they be minimized?
A4: Impurities often arise from side reactions such as incomplete cyclization, over-methylation, or hydrolysis of intermediates. Minimizing these can be achieved by carefully controlling reaction conditions, particularly temperature and reaction time. The use of protecting groups for the amino or hydroxyl functionalities at appropriate steps can also prevent unwanted side reactions.
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction yield is consistently low. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Reaction Temperature | Verify the optimal temperature for each step. For the cyclization step, temperatures can range from 65-150 °C depending on the specific reagents and catalysts used.[1] Consider running small-scale trials at different temperatures to find the optimum. |
| Incorrect pH | The pH of the reaction mixture can be critical, especially during cyclization and salt formation/neutralization steps. For reactions involving sodium methoxide, ensuring anhydrous conditions is crucial. For precipitation of the product, pH adjustment to the isoelectric point (typically around 5-7) is often necessary.[4] |
| Inefficient Catalyst | The choice of catalyst can dramatically impact yield. For methylation steps, catalysts like hydrotalcite or potassium carbonate have been shown to improve yields.[4] For cyclization, Lewis acidic ionic liquids can enhance reaction rates and yields.[3] |
| Improper Molar Ratios of Reactants | The stoichiometry of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side products. Review the literature for optimal molar ratios for similar pyrimidine syntheses. For example, the molar ratio of guanidine nitrate to diethyl malonate can be optimized between 1-1.5:1.[4] |
| Moisture in Reagents/Solvents | Many of the intermediates and reagents, such as sodium methoxide, are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis and side reactions. |
Product Purity Issues
Problem: My final product is impure, showing multiple spots on TLC or peaks in NMR/LC-MS.
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Product Formation | Over-methylation can occur if the reaction temperature is too high or the reaction time is too long during the methoxylation step. The formation of isomers is also possible. Careful control of reaction conditions is key. The use of a milder methylating agent could also be explored. |
| Degradation of Product/Intermediates | Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, or at high temperatures. Ensure that workup procedures are performed promptly and at appropriate temperatures. |
| Ineffective Purification | If recrystallization does not yield a pure product, consider column chromatography. A range of solvent systems (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) may be necessary to separate closely related impurities. |
Experimental Protocols
Example Protocol: Two-Step Synthesis of a 2-Amino-4,6-dihydroxypyrimidine Intermediate
This protocol is adapted from the synthesis of a related compound and may require optimization for this compound.
Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine
-
In a 500ml four-necked flask, add guanidine nitrate (e.g., 73.2g) and diethyl malonate (e.g., 64g).[4]
-
Add anhydrous methanol (e.g., 50g) and stir to form a homogeneous mixture.[4]
-
At a controlled temperature of 40-60°C, slowly add a solution of sodium methoxide in methanol.
-
After the addition is complete, heat the mixture to reflux (approx. 68°C) for 3.5 hours.[4]
-
After the reaction, recover the methanol by distillation. The remaining white solid is the sodium salt of the product.
-
Dissolve the white solid in water and filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 with a dilute HCl solution to precipitate the 2-Amino-4,6-dihydroxypyrimidine.[4]
-
Filter the precipitate, wash with water, and dry under vacuum.
This intermediate would then be carried forward for selective methoxylation at the 2-position and subsequent manipulation at the 4- and 6- positions to yield the final product. The specific reagents for these subsequent steps would need to be determined based on the desired final structure.
Data Presentation
Comparison of Catalysts for Methylation of 2-Amino-4,6-dihydroxypyrimidine
The following table summarizes data from a patent on the synthesis of a related dimethoxy-pyrimidine, illustrating the impact of different catalysts on yield.
| Catalyst | Molar Ratio (Substrate:DMC) | Temperature (°C) | Time (h) | Yield (%) |
| None | 1:2 | 100 | 6 | 5.0 |
| K₂CO₃ | 1:4 | 140 | 8 | 28.6 |
| Hydrotalcite | 1:4 | 140 | 8 | 30.1 |
Data adapted from CN102898382A.[4] DMC: Dimethyl carbonate.
Effect of Reaction Conditions on a Lewis Acid Catalyzed Cyclization
This table shows the effect of various parameters on the yield of 2-amino-4,6-dimethoxypyrimidine using a Lewis acidic ionic liquid catalyst.
| Parameter Varied | Conditions | Yield (%) |
| Solvent | Toluene | ~60 |
| Toluene/Methanol (9:1) | ~95 | |
| Catalyst Molar Ratio | 1.0% | ~75 |
| 2.5% | ~95 | |
| Temperature (°C) | 30 | ~70 |
| 50 | ~95 |
Data generalized from figures in a study on a related synthesis.[3]
Visualizations
Caption: A generalized two-step workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low synthesis yield.
References
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering potential causes and solutions.
Recrystallization Issues
Question: My pyrimidine derivative will not dissolve in the selected recrystallization solvent, even with heating. What should I do?
Answer: This indicates poor solubility of your compound in the chosen solvent. You can try using a solvent mixture to achieve the desired solubility profile.[1] For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, you can dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity (cloudiness) is observed.[1] Then, allow the solution to cool slowly.[1] Screening a wider range of solvents with varying polarities is also a recommended approach.[1]
Question: My compound precipitates out of the solution too quickly as an amorphous solid or oil instead of forming crystals. How can I resolve this?
Answer: Rapid precipitation, often called "oiling out," is typically caused by high supersaturation or a large temperature gradient.[1] To encourage proper crystal growth, a slow cooling process is essential.[1] Allow the flask to cool to room temperature on the benchtop before any further cooling in an ice bath.[1] If the issue persists, consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.[1] Seeding the solution with a small, pure crystal of the compound can also be an effective method to induce proper crystallization.[1]
Question: After a single recrystallization, my product still shows significant impurities by TLC or NMR analysis. What are the next steps?
Answer: If one recrystallization is insufficient, performing a second recrystallization with a different solvent system may remove the persistent impurities.[1] However, if the impurities have solubility profiles very similar to your desired compound, column chromatography is likely a more suitable and effective purification technique.[1]
Column Chromatography Issues
Question: I am struggling to separate my pyrimidine derivative from a closely related impurity (e.g., a regioisomer) using column chromatography. How can I improve the separation?
Answer: To improve the resolution between closely eluting compounds, you can try several strategies:
-
Optimize the Mobile Phase: Experiment with different solvent systems, focusing on varying polarity to maximize the difference in retention factors (Rf) between your product and the impurity.[2] Adding a small amount of a third solvent (a "modifier") like methanol or triethylamine (for basic compounds) can significantly alter selectivity.[1]
-
Use Gradient Elution: Instead of a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can effectively separate compounds with close polarities.[1]
-
Change the Stationary Phase: While silica gel is most common, switching to a different stationary phase like alumina (basic or neutral) can provide different selectivity, which may be advantageous if your impurities have acidic or basic properties.[1][2]
Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I prevent it?
Answer: Streaking is often caused by either overloading the stationary phase or strong interactions between the compound and the silica gel, which is common for highly polar, acidic, or basic compounds.[1]
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less crude material onto your column.[1]
-
Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding triethylamine can prevent tailing by neutralizing active sites on the silica.
Question: My purified product is contaminated with residual catalysts or unreacted reagents. How can I avoid this?
Answer: The co-elution of catalysts or reagents with the product is a common issue.[2] Ensure that the reaction work-up procedure is thorough before attempting chromatographic purification.[2] This includes appropriate aqueous washes (e.g., with saturated sodium bicarbonate to remove acid, or brine) and extractions to remove the bulk of these water-soluble impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrimidine derivatives? A1: The most frequently employed purification methods for this class of compounds are recrystallization and column chromatography over silica gel.[1] The choice between them depends on the physical state of the compound (solid vs. oil) and the nature and quantity of the impurities.[1] For very challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is used.[3]
Q2: What types of impurities are typically encountered in the synthesis of pyrimidine derivatives? A2: Common impurities include unreacted starting materials, residual reagents (e.g., from chlorination steps), and side-products arising from the inherent reactivity of the pyrimidine ring.[1][2] These side-products can include regioisomers, dimers, or polymers.[2] Impurity profiling is a critical aspect of pharmaceutical development to identify and quantify these unwanted chemicals.[4]
Q3: My target pyrimidine derivative seems to be degrading on the silica gel column. What can I do? A3: Product instability on silica gel can be a significant challenge.[2] If you suspect your compound is degrading, consider using a less acidic stationary phase like neutral alumina.[2] Alternatively, you can try to "deactivate" the silica gel by adding a small percentage of triethylamine to the eluent system. If the compound is highly sensitive, non-chromatographic methods like recrystallization or distillation (if applicable) should be prioritized.[2]
Q4: How do I select an appropriate solvent system for column chromatography? A4: Thin-Layer Chromatography (TLC) is the primary tool for selecting a solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound while showing good separation from all major impurities.[3] Common solvent systems often include mixtures like hexane/ethyl acetate or dichloromethane/methanol.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of pyrimidine derivatives.
Table 1: Flash Column Chromatography Data for Substituted Pyrimidines
| Compound Type | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | Not Specified | [3] |
| Bosentan Intermediate | Silica Gel | Not Specified | Not Specified | 45 | [3] |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | 26-85 (synthesis yield) | [3] |
Note: Reported yields often correspond to the overall synthetic step rather than the purification step alone.[3]
Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent Type | Examples | Reference |
|---|---|---|
| Alcohols | Ethanol, Methanol | [1][3] |
| Esters | Ethyl Acetate | [3] |
| Ketones | Acetone | [1] |
| Ethers | 1,4-Dioxane | [1] |
| Aqueous | Water | [3] |
| Solvent Mixtures | Ethyl Acetate/Hexane |[1][3] |
Experimental Protocols
Protocol 1: Cooling Recrystallization
This protocol is suitable for solid pyrimidine compounds that are significantly more soluble in a hot solvent than in the same cold solvent.
-
Solvent Selection: Through small-scale tests, identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.[1]
-
Dissolution: Place the crude, solid pyrimidine derivative in an Erlenmeyer flask with a stir bar.[1][5] Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.[5] Continue to add small portions of hot solvent until the compound is fully dissolved, creating a saturated solution.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1]
-
Crystal Growth: Cover the flask and allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the pyrimidine compound will decrease, leading to crystal formation.[1][5]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals and improve the yield.[1][5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][5]
-
Drying: Dry the purified crystals, typically under a vacuum, to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying a pyrimidine derivative using flash chromatography.
-
Solvent System Selection: Use TLC to find a solvent system that gives the target compound an Rf value of 0.2-0.4 and provides good separation from impurities.[3]
-
Column Packing: Prepare a glass column with silica gel. The "slurry" method, where silica is mixed with the initial eluent and poured into the column, is common.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. For the "dry loading" method, which is often preferred, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a fast flow rate. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrimidine derivative.[3]
Visualizations
Caption: A general experimental workflow for the purification of pyrimidine derivatives.
Caption: A troubleshooting guide for poor separation in column chromatography.
Caption: Simplified overview of the De Novo pyrimidine synthesis pathway.
References
resolving solubility issues of 6-Amino-2-methoxypyrimidin-4-ol
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for resolving solubility issues with 6-Amino-2-methoxypyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my compound not dissolving in water?
This compound, like many heterocyclic compounds used in drug discovery, is predicted to be poorly soluble in neutral water.[1][2][3] This is due to its crystalline structure and the balance of polar and non-polar functionalities. At neutral pH, the molecule is uncharged, minimizing its interaction with polar water molecules.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be highly pH-dependent.[4][5][6]
-
In acidic solutions (low pH): The amino group becomes protonated (cationic), which typically increases water solubility.
-
In basic solutions (high pH): The hydroxyl group on the pyrimidine ring can be deprotonated (anionic), which also tends to increase water solubility. Therefore, the lowest solubility is expected at or near its isoelectric point (a near-neutral pH).
Q4: Which organic solvents are recommended for creating a stock solution?
For creating concentrated stock solutions, polar aprotic solvents are generally the first choice for compounds of this type.
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH) may also be effective, as a similar compound, 4-Amino-2,6-dimethoxypyrimidine, is soluble in methanol.[7]
It is crucial to consider the compatibility of the chosen solvent with your specific experimental model (e.g., cell culture assays).
Solubility Data Summary
Quantitative solubility data for this compound is sparse. The following table provides solubility information for structurally related compounds to serve as a guide.
| Compound Name | Solvent | Solubility | Reference |
| 4-Amino-2,6-dimethoxypyrimidine | Methanol | 25 mg/mL | [7] |
| 2-Amino-4-methoxypyridine | DMSO, Methanol | Soluble | [8] |
| 2-Amino-4-methoxypyridine | Water | Slightly soluble | [8] |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | [9] |
Troubleshooting Guide
If you are encountering solubility issues, follow this systematic approach to identify an appropriate solvent system.
Diagram: Solubility Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting solubility issues.
Diagram: pH Effect on Solubility
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 9. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: 6-Amino-2-methoxypyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Amino-2-methoxypyrimidin-4-ol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in its solid state?
A1: Crystalline this compound, particularly in its hydrated form, is noted for its stability. The presence of water molecules in the crystal lattice of hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP) contributes to its overall stability.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution is likely influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the ionization state of the amino and hydroxyl groups, potentially affecting the molecule's susceptibility to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Solvent: The choice of solvent can influence the solubility and stability of the compound.
-
Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings.
-
Presence of Oxidizing Agents: The amino group may be susceptible to oxidation.
Q3: Are there any known degradation pathways for similar pyrimidine-based compounds?
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Loss of compound potency in solution over a short period. | Degradation due to pH, temperature, or light. | Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light. Evaluate the stability of the compound in different buffer systems to find the optimal pH range. |
| Appearance of unknown peaks in HPLC analysis of a stored solution. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize the unknown peaks. |
| Inconsistent results in bioassays. | Instability of the compound in the assay medium. | Assess the stability of this compound directly in the cell culture or assay buffer under the experimental conditions (e.g., temperature, CO2 levels). Consider using a more stable, hydrated form of the compound if available.[1] |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Determine the solubility of the compound in various solvents and buffer systems. Ensure the concentration used is below the solubility limit. Filter solutions before use. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer in which it is soluble and stable) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.
Visualizations
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Inconsistent Bioassay Results.
References
Technical Support Center: Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimental work.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The condensation reaction between guanidine and the β-ketoester (e.g., diethyl 2-methoxy-3-oxosuccinate) may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure the base used (e.g., sodium ethoxide) is fresh and used in the correct stoichiometric amount.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: While ethanol is a common solvent, exploring other polar solvents may be beneficial. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
-
-
Purity of Reactants: Impurities in the starting materials, particularly the β-ketoester, can lead to side reactions and reduce the yield of the desired product.
-
Solution: Use high-purity starting materials. Purify the β-ketoester if necessary before use.
-
Q2: I am observing an unexpected peak in my HPLC analysis of the crude reaction mixture. What could this byproduct be?
A2: The presence of unexpected peaks in your HPLC chromatogram could correspond to several byproducts formed during the synthesis. Based on the typical reaction pathway, common byproducts include incompletely cyclized intermediates, products of side reactions of the starting materials, and isomers.
Potential Byproducts and Their Identification:
| Potential Byproduct | Likely Cause | Identification (Expected m/z in LC-MS) |
| Unreacted Diethyl 2-methoxy-3-oxosuccinate | Incomplete reaction. | [M+H]⁺: 205.09 |
| Guanidine | Excess reagent. | [M+H]⁺: 60.06 |
| N-acylguanidine Intermediate | Incomplete cyclization. | Varies based on structure |
| 4-Amino-2-methoxypyrimidin-6-ol | Isomeric byproduct. | [M+H]⁺: 142.06 |
| Hydrolyzed β-ketoester | Presence of water in the reaction. | Varies based on structure |
Q3: My purified product contains a persistent impurity that is difficult to remove by standard crystallization. What are my options?
A3: Persistent impurities often have similar polarity to the desired product, making separation by simple crystallization challenging.
Troubleshooting Steps:
-
Alternative Crystallization Solvents: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes improve separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Start with a low polarity and gradually increase it to elute the desired product.
-
-
Preparative HPLC: For very challenging separations, preparative HPLC can be employed to isolate the pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2-aminopyrimidine derivatives, including this compound, is the Principal Synthesis. This involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an N-C-N containing compound.[1] For this compound, this typically involves the reaction of a suitably substituted methoxy-malonic ester derivative with guanidine in the presence of a base.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to ensure a successful synthesis include:
-
Purity of Starting Materials: Using pure reagents is crucial to minimize side reactions.
-
Reaction Temperature: Temperature control is important to prevent the degradation of reactants and products.
-
Reaction Time: Monitoring the reaction to completion is necessary to maximize yield.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere can prevent oxidative side reactions.
Q3: Which analytical techniques are recommended for purity assessment and byproduct identification?
A3: A combination of chromatographic and spectroscopic methods is essential for a thorough analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the purity of the final product and detecting the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of byproducts, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
-
LC Conditions: Use the same HPLC method as described above.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100 - 500.
-
Data Analysis: Analyze the mass spectra of the peaks observed in the chromatogram to determine the molecular weights of the components.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound or isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Spectra to Acquire:
-
¹H NMR: To identify the types and number of protons.
-
¹³C NMR: To identify the types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity of atoms and confirm the structure.
-
Visual Guides
Caption: Synthesis of this compound.
Caption: Potential byproduct formation pathway.
References
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in pyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield in Biginelli Reaction
Q1: My Biginelli reaction is giving a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low conversion in the Biginelli reaction is a frequent issue and can be attributed to several factors ranging from catalyst inefficiency to suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate for the reaction scale.[1]
-
Reaction Time and Temperature: The reaction may need more time to reach completion. Monitor the progress using Thin Layer Chromatography (TLC). A moderate increase in temperature can also improve the reaction rate and yield.[1]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been demonstrated to enhance yields for specific substrates.[1] In some cases, polar solvents are preferred, and water has been used effectively.[2]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can act as inhibitors. Ensure that all your starting materials are of high purity.[1]
-
pH of the Reaction: The pH can significantly impact the yield. For some Biginelli reactions, adjusting the pH to around 5 has been shown to dramatically increase product yield, likely by facilitating the formation of the key iminium ion intermediate.[3]
Issue 2: Formation of Fluorescent Byproduct in Biginelli Reaction
Q2: I'm observing a fluorescent yellow-green byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote one pathway over the other.[1]
-
Order of Reagent Addition: Adding the urea as the last component to the reaction mixture can sometimes help to reduce its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Issue 3: Difficulty in Product Purification and Presence of N-Acylurea Byproducts
Q3: My crude product from the Biginelli reaction is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm their presence and prevent them?
A3: N-acylureas are known byproducts that can complicate the purification process. They arise from a competing reaction between the β-ketoester and urea.
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified through spectroscopic methods. Look for characteristic signals in ¹H and ¹³C NMR spectroscopy and confirm the mass using mass spectrometry.[1]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can suppress the formation of N-acylureas.[1]
Issue 4: Incomplete Cyclization in Pinner Pyrimidine Synthesis
Q4: In my Pinner pyrimidine synthesis, I'm observing intermediates that suggest incomplete cyclization. How can I drive the reaction to completion?
A4: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can sometimes stall before the final cyclization and dehydration steps.
Troubleshooting Steps:
-
Catalyst Addition: If you are not already using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final ring-closure.[1]
-
Extended Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to proceed to completion.[1]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which can interfere with the reaction.[1]
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Water can lead to the hydrolysis of key intermediates and starting materials, preventing successful cyclization.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts, solvents, and conditions on the yield of pyrimidine synthesis.
Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | HCl (20) | Ethanol | Reflux | 4 | 91 | [2] |
| 2 | Benzaldehyde | HCl (20) | Water | 90 | 0.5 | 95 | [2] |
| 3 | 4-Chlorobenzaldehyde | Hydrogel (0.15 mg) | Ethanol | Reflux | 6 | 94 | [4] |
| 4 | 4-Chlorobenzaldehyde | Hydrogel (0.15 mg) | Water | Reflux | 8 | 75 | [4] |
| 5 | Benzaldehyde | WSi/A-15 (40% w/w) | Solvent-free | 92 | 4.5 | 82 | [5] |
| 6 | 4-Nitrobenzaldehyde | Acid-functionalized polymer (6 wt%) | Microwave (50W) | 80 | 0.17-0.33 | 95 | [6] |
| 7 | Furfural | Gluconic Acid (25) | Solvent-free | 60 | 6 | 88 |
Table 2: Catalyst Performance in the Synthesis of Pyrido[2,3-d]pyrimidines
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 | |
| Nanocrystalline MgO | Water | 80 | Not Specified | High | |
| Diammonium Hydrogen Phosphate (DAHP) | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | |
| L-Proline | Ethanol | Reflux | 2 - 3 h | 85 - 95 | |
| KF-Alumina | 1,4-Dioxane | Reflux | Not Specified | 80 - 92 |
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
This protocol describes a general procedure for the rapid synthesis of DHPMs using microwave irradiation, which often leads to higher yields and shorter reaction times.
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.2 mmol)
-
Acid-functionalized mesoporous polymer catalyst (6 wt% with respect to aldehyde)[6]
-
Ethanol (for work-up)
Procedure:
-
In a microwave reactor glass vial, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the polymer catalyst (6 wt%).[6]
-
Place the vial in the microwave reactor and irradiate for 10-20 minutes at 80°C with a power of 50 W.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the solid product in ethanol and filter to remove the catalyst.
-
Remove the ethanol using a rotary evaporator, followed by washing with deionized water.
-
Recrystallize the crude product from hot ethanol and dry it in a vacuum oven at 60°C for 6 hours to obtain the pure DHPM.[6]
Protocol 2: Pinner Synthesis of 4-Hydroxypyrimidines
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Sodium ethoxide (10 mmol)
-
Absolute Ethanol
Procedure:
-
Dissolve sodium ethoxide (10 mmol) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add the amidine hydrochloride (10 mmol) and the β-keto ester (10 mmol).
-
Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight depending on the substrates. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pyrimidine Synthesis
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Signaling Pathway Inhibition by Pyrimidine-Based Kinase Inhibitors
Many synthetically derived pyrimidine analogues are designed as kinase inhibitors for applications in cancer therapy. They often function by competing with ATP for the binding site on kinases like EGFR, VEGFR, or CDKs, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: Inhibition of kinase signaling pathways by pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting HPLC Separation of Pyrimidine Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine isomers. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during the separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation of pyrimidine isomers (e.g., cytosine, uracil, thymine) often difficult?
Pyrimidine isomers possess very similar chemical structures, polarities, and ionization constants (pKa), which results in comparable retention behaviors under typical reversed-phase HPLC conditions. Their hydrophilic nature can also lead to poor retention on standard C18 columns. Achieving baseline separation requires highly selective chromatographic conditions that can exploit the subtle differences in their structures.
Q2: My pyrimidine isomer peaks are co-eluting or have poor resolution. What are the first steps to improve separation?
Poor resolution is a common challenge. Here are the primary factors to investigate:
-
Mobile Phase pH: The ionization state of pyrimidine isomers is highly dependent on the mobile phase pH. A small change in pH can significantly alter retention and selectivity. For many purine and pyrimidine bases, optimal separation is achieved at a pH of around 4.0 using a buffer like acetate to maintain reproducibility.[1]
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage can alter selectivity. If using reversed-phase chromatography, decreasing the organic solvent concentration will generally increase retention time, potentially improving resolution.
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider alternative stationary phases such as those with mixed-mode characteristics (combining reversed-phase and ion-exchange) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are well-suited for polar compounds.[2]
Q3: I'm observing significant peak tailing for my pyrimidine analytes. What is the cause and how can I fix it?
Peak tailing for basic compounds like pyrimidines is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica backbone of the HPLC column.[3]
Here’s how to address it:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) protonates the silanol groups, minimizing their ability to interact with the basic pyrimidine analytes.[3]
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanols.
-
Consider a Different Stationary Phase: Columns with unique chemistries, such as those with polar-embedded groups or specialized low-silanol activity phases, can shield the analytes from silanol interactions.[4]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
Q4: My retention times are drifting from one injection to the next. What should I check?
Retention time variability can compromise the reliability of your results. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation. Inaccurate mobile phase preparation can also lead to drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Pump Performance: Leaks in the pump or check valve issues can cause inconsistent flow rates, leading to shifting retention times.
Q5: What are the recommended starting conditions for developing an HPLC method for pyrimidine isomers?
For initial method development, a reversed-phase approach is a good starting point. Below are some recommended starting parameters that can be optimized.
Data Presentation: HPLC Method Parameters
The following tables summarize starting conditions for both Reversed-Phase and HILIC methods for the separation of pyrimidine bases.
Table 1: Example Reversed-Phase HPLC Method Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column is a good starting point. |
| Mobile Phase A | 50 mM Acetate Buffer, pH 4.0 | pH is critical for selectivity.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape. |
| Gradient | 3% B for 15 minutes (Isocratic) | An isocratic method is simpler for initial screening.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions and desired analysis time. |
| Temperature | 30 - 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Detection | UV at 260 nm | Pyrimidines have strong absorbance at this wavelength. |
Table 2: Example HILIC Method Parameters
| Parameter | Recommended Condition | Notes |
| Column | ZIC-p-HILIC, 150 mm x 2.1 mm, 5 µm | HILIC is excellent for retaining and separating polar compounds.[2] |
| Mobile Phase A | 6 mM Ammonium Acetate in Water, pH 7.0 | Buffer choice is important for peak shape and MS compatibility.[2] |
| Mobile Phase B | Acetonitrile | A high percentage of organic solvent is used in HILIC. |
| Gradient | Start with a high percentage of B (e.g., 95%) and decrease | The reverse of a reversed-phase gradient. |
| Flow Rate | 0.35 mL/min | Often lower than in reversed-phase due to mobile phase viscosity.[2] |
| Temperature | 45 °C | Temperature can significantly impact HILIC separations.[2] |
| Detection | UV or Mass Spectrometry (MS) | HILIC mobile phases are generally MS-friendly. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetate Buffer, pH 4.0)
-
Prepare a 50 mM solution of ammonium acetate: Dissolve the appropriate amount of ammonium acetate in HPLC-grade water.
-
Adjust the pH: While stirring, add glacial acetic acid dropwise until the pH of the solution reaches 4.0 ± 0.05. Use a calibrated pH meter for accuracy.
-
Filter the buffer: Vacuum filter the buffer through a 0.22 µm membrane filter to remove any particulate matter.
-
Prepare the final mobile phase: For an isocratic run with 3% methanol, mix 970 mL of the prepared acetate buffer with 30 mL of HPLC-grade methanol.[1]
-
Degas the mobile phase: Degas the final mobile phase using sonication or helium sparging for at least 15 minutes to prevent air bubbles in the system.
Protocol 2: Sample Preparation from Biological Fluids (Serum/Plasma)
This protocol is for the deproteinization and ultrafiltration of serum or plasma samples prior to HPLC analysis.[5]
-
Dilution: Dilute 200 µL of serum or plasma with 400 µL of HPLC-grade water.
-
First Ultrafiltration: Place the diluted sample in an ultrafiltration device with a 10 kDa molecular weight cut-off membrane. Centrifuge at 15,000 x g at 4°C until all the liquid has passed through the membrane (approximately 40-60 minutes).
-
Second Ultrafiltration: Transfer the filtrate to a new ultrafiltration device with a 3 kDa molecular weight cut-off membrane. Centrifuge again at 15,000 x g at 4°C until the liquid has passed through (approximately 20 minutes).
-
Injection: The resulting deproteinized and doubly ultrafiltered sample is ready for direct injection into the HPLC system.
Mandatory Visualizations
Caption: A troubleshooting workflow for common HPLC separation issues.
Caption: A logical workflow for developing an HPLC method for pyrimidine isomers.
References
- 1. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6-Amino-2-methoxypyrimidin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Amino-2-methoxypyrimidin-4-ol. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocol: Synthesis of this compound
This protocol describes a proposed synthetic route for this compound based on established methods for analogous pyrimidine derivatives.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Guanidine nitrate | CH5N3·HNO3 | 122.07 |
| Diethyl malonate | C7H12O4 | 160.17 |
| Sodium methoxide | CH3ONa | 54.02 |
| Phosphorus oxychloride | POCl3 | 153.33 |
| Methanol | CH3OH | 32.04 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 |
| Sodium bicarbonate | NaHCO3 | 84.01 |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 |
| Celite |
Procedure:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 eq) in anhydrous methanol.
-
To this solution, add guanidine nitrate (1.0 eq) and diethyl malonate (1.0 eq).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of approximately 5-6.
-
The precipitate formed, 2-amino-4,6-dihydroxypyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
In a three-necked flask fitted with a reflux condenser, dropping funnel, and a nitrogen inlet, place 2-amino-4,6-dihydroxypyrimidine (1.0 eq).
-
Slowly add phosphorus oxychloride (3.0 eq) to the flask at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-4,6-dichloropyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield in Step 1 | Incomplete reaction. | - Ensure the sodium methoxide is freshly prepared and anhydrous. - Increase the reflux time and monitor by TLC until the starting materials are consumed. |
| Loss of product during workup. | - Ensure the pH is carefully adjusted to 5-6 for complete precipitation. - Use minimal amounts of cold water for washing the precipitate. | |
| Formation of Dark-colored solution in Step 2 | Decomposition of starting material or product. | - Maintain the reaction temperature strictly. - Add phosphorus oxychloride slowly at a low temperature. |
| Presence of impurities in the starting material. | - Recrystallize the 2-amino-4,6-dihydroxypyrimidine before use. | |
| Incomplete reaction in Step 3 | Insufficient amount of sodium methoxide. | - Use a slight excess of sodium methoxide (1.1-1.2 eq). |
| Low reaction temperature. | - If the reaction is slow at room temperature, gently warm the mixture to 40-50 °C and monitor closely. | |
| Presence of Dichloro impurity in the final product | Incomplete reaction in Step 3. | - Increase the reaction time or temperature as suggested above. - Purify the crude product using column chromatography. |
| Difficulty in recrystallization | Product is too soluble or insoluble in the chosen solvent. | - Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Common systems include ethanol/water, methanol/ether, or acetone/hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: The chlorination step (Step 2) is often the most critical. The reaction with phosphorus oxychloride must be carefully controlled to prevent decomposition and the formation of byproducts. The subsequent workup to neutralize the excess POCl3 also needs to be performed cautiously.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of all three steps. A suitable mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexane, depending on the polarity of the compounds in each step. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: Are there any alternative reagents for the chlorination step?
A3: While phosphorus oxychloride is commonly used, other chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalytic amount of DMF can also be employed. However, reaction conditions would need to be re-optimized.
Q4: What are the expected yields for each step?
A4: Based on analogous syntheses reported in the literature, the expected yields are as follows. These can vary based on the scale and specific reaction conditions.
| Step | Product | Typical Yield Range |
| 1 | 2-Amino-4,6-dihydroxypyrimidine | 70-85% |
| 2 | 2-Amino-4,6-dichloropyrimidine | 60-75% |
| 3 | This compound | 50-70% |
Q5: What are the key safety precautions for this synthesis?
A5: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The neutralization of POCl3 is highly exothermic and should be done slowly and with efficient cooling. Sodium methoxide is also corrosive and flammable.
dot
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Aminopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing aminopyrimidines?
A1: Common starting materials for aminopyrimidine synthesis include 1,3-dicarbonyl compounds (or their synthetic equivalents), amidines, guanidines, and ureas.[1][2] Variations of these precursors, such as β-keto esters, malononitriles, and enamines, are also frequently employed in various synthetic strategies.[1]
Q2: My aminopyrimidine product is highly polar and difficult to purify. What are some recommended purification techniques?
A2: The purification of polar aminopyrimidine compounds can be challenging.[3] Besides standard column chromatography on silica gel, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[3] For ionizable aminopyrimidines, using an ion-pairing reagent in reversed-phase chromatography can improve retention and separation.[3] Crystallization is another powerful purification method for obtaining high-purity aminopyrimidine products.[3]
Q3: Can I use microwave irradiation to improve my aminopyrimidine synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of various pyrimidine derivatives. It can often lead to higher yields and significantly shorter reaction times compared to conventional heating methods.[1]
Q4: Are there any green or solvent-free methods for aminopyrimidine synthesis?
A4: Yes, several environmentally friendly methods have been developed. These include solvent-free reactions, often conducted by heating a mixture of the reactants, and reactions in green solvents like water.[4][5] Nanocatalysts are also being explored to facilitate these reactions under milder and more sustainable conditions.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of aminopyrimidines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired aminopyrimidine product at all. What could be the problem?
Answer:
Several factors can contribute to low or no product yield in aminopyrimidine synthesis. Consider the following potential causes and solutions:
-
Inappropriate Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield.
-
Solution: Optimize the reaction conditions. For instance, in some multicomponent reactions for 2-aminopyridine synthesis (a related scaffold), increasing the temperature from room temperature to 80°C dramatically improved the yield.[7] Experiment with different solvents, as solubility of starting materials and intermediates is crucial.
-
-
Poor Quality of Reagents: The purity of starting materials, especially amidines which can be unstable, is critical.
-
Solution: Ensure the purity of your starting materials. Use freshly prepared or purified reagents if necessary.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants can affect the outcome of the reaction.
-
Solution: Systematically vary the stoichiometry of your reactants to find the optimal ratio.
-
-
Presence of Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the starting materials can influence their reactivity. For example, in the synthesis of certain pyrimidines from amidines, electron-donating groups on the aryl ring of the amidine led to higher yields compared to electron-withdrawing groups.[1]
-
Solution: Be mindful of the electronic properties of your substrates. You may need to adjust the reaction conditions (e.g., use a stronger catalyst or higher temperature) for less reactive starting materials.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture is complex, and I'm observing multiple spots on my TLC. What are the likely side reactions?
Answer:
The formation of multiple products is a common pitfall, often arising from the reactivity of the starting materials and intermediates.
-
Self-Condensation of Starting Materials: 1,3-Dicarbonyl compounds can undergo self-condensation under basic or acidic conditions.
-
Solution: Control the reaction conditions carefully. Adding the base or acid catalyst slowly and at a lower temperature can minimize self-condensation.
-
-
Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible.
-
Solution: The regioselectivity can sometimes be controlled by the choice of catalyst or reaction conditions. If inseparable, a different synthetic route with higher regioselectivity might be necessary.
-
-
Hydrolysis of Intermediates: Some intermediates in the reaction pathway may be susceptible to hydrolysis, especially if water is present and the reaction is run at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Issue 3: Difficulty in Product Purification
Question: My crude aminopyrimidine product is proving very difficult to purify by standard column chromatography. What can I do?
Answer:
Purification of aminopyrimidines, especially those with multiple polar functional groups, can be challenging.[3]
-
Poor Peak Shape in Chromatography: Peak tailing is a common issue for basic compounds like aminopyrimidines on silica gel or HILIC columns.[3]
-
Solution:
-
For Silica Gel Chromatography: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.
-
For HILIC: Optimize the mobile phase composition. The water content and the type and concentration of buffer can significantly affect peak shape.[3]
-
-
-
Low Solubility of the Crude Product: The crude product may not be sufficiently soluble in the solvents used for chromatography.
-
Solution: Test a range of solvent systems to find one that provides adequate solubility for purification. If solubility remains an issue, consider alternative purification methods like crystallization.[3]
-
-
Product is an Ionizable Compound: If your aminopyrimidine can be protonated or deprotonated, its retention on reversed-phase columns can be poor.
-
Solution: Use an ion-pairing reagent. For basic aminopyrimidines, an anionic ion-pairing reagent like an alkyl sulfonate can be added to the mobile phase to form a neutral ion-pair with the protonated analyte, thereby increasing its retention.[3]
-
Data Presentation
Table 1: Typical Reaction Conditions for Aminopyrimidine Synthesis
| Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Base (e.g., NaOEt) | Ethanol | Reflux | 60-85 | [1] |
| Solvent-Free Synthesis | 2-Amino-4,6-dichloropyrimidine, Amine | Triethylamine | None | 80-90 | 75-95 | [4][5] |
| Microwave-Assisted | β-Formyl enamide, Urea | Lewis Acid (e.g., SmCl₃) | Acetonitrile | 120 | 70-90 | [8] |
| Nanocatalyst-Mediated | Aryl aldehyde, Aminouracil, Malononitrile | Magnetic Nanoparticles | Ethanol | Reflux | 85-95 | [6] |
Experimental Protocols
General Protocol for the Synthesis of a 2-Aminopyrimidine via Pinner Condensation
This protocol describes a general method for the synthesis of a 2-aminopyrimidine from a 1,3-dicarbonyl compound and guanidine hydrochloride.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves.
-
Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Mandatory Visualization
Caption: General workflow for aminopyrimidine synthesis and purification.
Caption: Logical flow for troubleshooting common synthesis problems.
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Validation & Comparative
Illuminating the Structure of 6-Amino-2-methoxypyrimidin-4-ol: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of pyrimidine derivatives, a precise understanding of molecular structure is paramount. This guide addresses the structural confirmation of 6-Amino-2-methoxypyrimidin-4-ol, a compound subject to tautomerism, and provides a comparative analysis with structurally related alternatives, supported by experimental data.
The Critical Role of Tautomerism
This compound is rarely observed in its nominal "ol" or enol form. Instead, it predominantly exists in more stable keto-enol tautomeric forms, specifically as pyrimidin-4-one structures. This phenomenon, where a proton migrates within the molecule, is crucial as the dominant tautomer dictates the compound's physicochemical properties and its interactions with biological targets. Theoretical studies and experimental data on analogous 4-hydroxypyrimidines show a strong preference for the keto form, particularly in the solid state.[1][2] The equilibrium between these forms is a key consideration in any experimental design or computational modeling.
Comparative Analysis with Structural Alternatives
To contextualize the properties of this compound, a comparison with stable, structurally similar pyrimidines is essential. We will examine two key alternatives: 2-Amino-4,6-dimethoxypyrimidine and 2-Amino-6-methylpyrimidin-4-one . The former prevents tautomerism at the 4-position by replacing the hydroxyl with a methoxy group, while the latter exhibits similar tautomerism but with a methyl group at the 6-position.
Physicochemical and Spectroscopic Data
The following table summarizes key data for the target compound's likely tautomer and its alternatives, facilitating objective comparison.
| Property | 6-Amino-2-methoxypyrimidin-4-one (Predicted) | 2-Amino-4,6-dimethoxypyrimidine[3] | 2-Amino-6-methylpyrimidin-4-one[4] |
| Molecular Formula | C₅H₇N₃O₂ | C₆H₉N₃O₂ | C₅H₇N₃O |
| Molecular Weight | 141.13 g/mol | 155.15 g/mol | 125.13 g/mol |
| IUPAC Name | 6-Amino-2-methoxypyrimidin-4(3H)-one | 4,6-dimethoxypyrimidin-2-amine | 2-Amino-6-methylpyrimidin-4(3H)-one |
| Physical State | Solid (Predicted) | White Crystalline Solid | Solid |
| CAS Number | Not available | 36315-01-2 | 3977-29-5 |
Table 1. Comparison of Physicochemical Properties.
Spectroscopic Data Comparison
Spectroscopic data provides a fingerprint for molecular structure. Below is a comparison of characteristic spectral features.
| Spectroscopic Data | 2-Amino-4,6-dimethoxypyrimidine[3] | 2-Amino-4-chloro-6-methoxypyrimidine[5] | 2-Amino-4,6-diphenylnicotinonitriles (Analogue)[6] |
| ¹H NMR (ppm) | δ ~5.3 (s, 1H, pyrimidine-H), ~3.8 (s, 6H, -OCH₃), ~6.5 (br s, 2H, -NH₂) | Chemical shifts calculated via GIAO method. | δ 7.09-7.25 (s, 1H, ring-H), 5.30-5.38 (br s, 2H, -NH₂) |
| ¹³C NMR (ppm) | Data available in spectral databases. | Chemical shifts calculated via GIAO method. | δ 160-153 (ring-C), 117 (ring-C), 88 (ring-C) |
| IR (cm⁻¹) | KBr-Pellet data available. | FT-IR spectrum recorded (4000-400 cm⁻¹). | 3487-3300 (N-H stretch), 1654-1606 (N-H bend) |
Table 2. Comparison of Spectroscopic Data. Note: Direct experimental data for this compound is limited; data from closely related and well-characterized analogues are provided for comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. The following sections outline protocols for the synthesis and characterization of a key alternative compound.
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This compound is a vital intermediate for many sulfonylurea herbicides.[7][8] A common synthesis route involves the methylation of 2-amino-4,6-dihydroxypyrimidine.
Protocol:
-
Reactant Preparation: 2-amino-4,6-dihydroxypyrimidine is generated via the cyclization of guanidine nitrate and diethyl malonate in the presence of sodium methoxide.[7]
-
Methylation: The resulting 2-amino-4,6-dihydroxypyrimidine (1 mole equivalent) is placed in an autoclave with dimethyl carbonate (2-4 mole equivalents).[7]
-
Reaction Conditions: The mixture is heated to between 100°C and 140°C for 6 to 8 hours.[7]
-
Purification: The crude product is obtained after removing insoluble solids by filtration and distilling the filtrate under reduced pressure. Recrystallization from a solvent such as ethyl acetate is performed to yield the pure 2-amino-4,6-dimethoxypyrimidine.[7]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and identify the positions of protons and carbons.
-
Methodology: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300-700 MHz).[5][6] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: The FT-IR spectrum is typically recorded using a KBr pellet method.[6][9] The sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).
Application Context: Agrochemical Synthesis
Several of the compared pyrimidine derivatives, including 2-amino-4,6-dimethoxypyrimidine, are crucial intermediates in the synthesis of sulfonylurea herbicides.[3][10] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for amino acid synthesis in plants. The specific substitutions on the pyrimidine ring are critical for the molecule's ability to bind to the enzyme's active site. Understanding the structure and reactivity of these intermediates is therefore fundamental to the development of new and more effective agrochemicals.
References
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijera.com [ijera.com]
- 10. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Comparative Analysis of the Biological Activity of 6-Amino-2-methoxypyrimidin-4-ol and Its Analogs as Potential Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the validated biological activity of pyrimidine derivatives, focusing on their potential as anticancer agents through kinase inhibition.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activity of 6-Amino-2-methoxypyrimidin-4-ol and its structurally related analogs. Due to the limited availability of direct experimental data for this compound in the public domain, this guide will focus on a closely related analog, 2-amino-4,6-dimethylpyrimidin-5-ol , for which significant research as a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor has been published.
This comparison will provide valuable insights into the potential biological activities of this compound by examining the structure-activity relationships of similar compounds. The guide will present quantitative data on the enzymatic and cellular activities of these analogs, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid in the understanding of their mechanism of action and facilitate further research. As a point of reference, the well-characterized FGFR4 inhibitor, BLU9931 , will be included in the comparison.
Chemical Structures of Compared Compounds
For clarity, the 2D chemical structures of the target compound, its comparator analog, and the reference compound are presented below.
| Compound | Chemical Structure |
| This compound | NNNH2OHOCH3 |
| 2-amino-4,6-dimethylpyrimidin-5-ol | NNNH2OHCH3CH3 |
| BLU9931 | NNNHClOCH3OCH3ClCH3C(O)CH=CH2 |
Comparative Biological Activity
The following tables summarize the reported biological activities of derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol and the reference compound BLU9931.
Table 1: In Vitro FGFR Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs FGFR1 | Selectivity vs FGFR2 | Selectivity vs FGFR3 | Reference |
| Compound 6O | FGFR4 | 75.3 | >664-fold | 471-fold | >398-fold | [1] |
| FGFR1 | >50,000 | [1] | ||||
| FGFR2 | 35,482 | [1] | ||||
| FGFR3 | >30,000 | [1] | ||||
| Compound 6A | FGFR4 | 190 | 8.2-fold | 6-fold | 1.5-fold | [1] |
| FGFR1 | 1565 | [1] | ||||
| FGFR2 | 1149 | [1] | ||||
| FGFR3 | 277 | [1] | ||||
| BLU9931 (1) | FGFR4 | 3 | >1000-fold | >1000-fold | >1000-fold | [1] |
| FGFR1 | >10,000 | [1] | ||||
| FGFR2 | >10,000 | [1] | ||||
| FGFR3 | >10,000 | [1] |
Note: Compound 6O is a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol.[1]
Table 2: In Vitro Cytotoxicity against Hepatocellular Carcinoma (HCC) Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6O | Hep3B | 4.5 | [1] |
| Huh7 | Not Reported | [1] | |
| Compound 6A | Hep3B | 25.2 | [1] |
| Huh7 | Not Reported | [1] | |
| BLU9931 (1) | Hep3B | 0.9 (approx.) | [1] |
| Huh7 | Not Reported | [1] |
Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR family kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
ATP.
-
Kinase buffer.
-
Test compounds dissolved in DMSO.
-
Microplates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a microplate.
-
Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway in hepatocellular carcinoma.
Experimental Workflow for FGFR4 Inhibitor Screening
Caption: General workflow for the screening and validation of FGFR4 inhibitors.
References
A Comparative Guide to FGFR4 Inhibitors: Benchmarking 6-Amino-2-methoxypyrimidin-4-ol Analogs and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibiting specific signaling pathways that drive tumor growth. One such critical pathway is mediated by the Fibroblast Growth Factor Receptor 4 (FGFR4), which has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC). This guide provides a comparative analysis of various FGFR4 inhibitors, with a special focus on the emerging class of aminopyrimidinol derivatives, represented here by a close analog of 6-Amino-2-methoxypyrimidin-4-ol, and contrasts its performance with other prominent FGFR4 inhibitors in clinical and preclinical development.
While specific experimental data for this compound as an FGFR4 inhibitor is not extensively available in the public domain, this guide utilizes data from a structurally related compound, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O from a cited study), to provide a representative comparison.[1][2] This allows for a meaningful evaluation of the aminopyrimidinol scaffold against other well-characterized FGFR4 inhibitors.
Quantitative Comparison of FGFR4 Inhibitors
The efficacy and selectivity of a kinase inhibitor are paramount for its therapeutic potential. The following tables summarize the key quantitative data for a selection of notable FGFR4 inhibitors, providing a direct comparison of their biochemical potency and selectivity profiles.
Table 1: Biochemical Potency (IC50) of FGFR4 Inhibitors
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference(s) |
| Aminopyrimidinol Analog (Compound 6O) | Not explicitly defined in nM, but showed high % inhibition at 0.01 µM | Lower inhibition than FGFR4 | Lower inhibition than FGFR4 | Lower inhibition than FGFR4 | [1][2] |
| Fisogatinib (BLU-554) | 5 | 624 | >2203 | >2203 | [3][4] |
| H3B-6527 | <1.2 | 320 | 1290 | 1060 | [5][6] |
| Roblitinib (FGF401) | 1.9 | >10,000 | >10,000 | >10,000 | [2][7] |
| Erdafitinib | 5.7 | 1.2 | 2.5 | 3.0 | [8] |
| Pemigatinib | 30 | 0.4 | 0.5 | 1.2 | [9][10][11] |
Table 2: Selectivity Profile of FGFR4 Inhibitors
| Compound | Selectivity for FGFR4 over FGFR1 | Selectivity for FGFR4 over FGFR2 | Selectivity for FGFR4 over FGFR3 | Notes | Reference(s) |
| Aminopyrimidinol Analog (Compound 6O) | High | High | High | Exhibited at least 8 times higher FGFR4 selectivity compared to BLU9931. | [1][2] |
| Fisogatinib (BLU-554) | ~125-fold | >440-fold | >440-fold | Highly selective for FGFR4. | [3][4] |
| H3B-6527 | >266-fold | >1075-fold | >883-fold | Covalent inhibitor with high selectivity. | [5][6] |
| Roblitinib (FGF401) | >5263-fold | >5263-fold | >5263-fold | Reversible-covalent inhibitor with exceptional selectivity. | [2][7] |
| Erdafitinib | Pan-FGFR inhibitor | Pan-FGFR inhibitor | Pan-FGFR inhibitor | Potent against all FGFR family members. | [8] |
| Pemigatinib | Less selective for FGFR4 | Less selective for FGFR4 | Less selective for FGFR4 | More potent against FGFR1/2/3. | [9][10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the FGFR4 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Substituted Pyrimidin-4-ol Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer, anti-inflammatory, and antimicrobial properties of novel substituted pyrimidin-4-ol derivatives, supported by experimental data and detailed protocols.
Substituted pyrimidin-4-ol derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4] Their structural similarity to the pyrimidine bases found in nucleic acids allows them to interact with various biological targets, leading to potent anticancer, anti-inflammatory, and antimicrobial effects.[1][4] This guide provides an objective comparative analysis of selected substituted pyrimidin-4-ol derivatives, presenting key experimental data to inform future drug discovery and development efforts.
Comparative Biological Activity
The therapeutic efficacy of substituted pyrimidin-4-ol derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. This section summarizes the in vitro activity of representative compounds against various cancer cell lines, inflammatory enzymes, and microbial strains.
Anticancer Activity
The antiproliferative properties of several pyrimidin-4-ol and related derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1. Notably, certain substitutions on the pyrimidine core lead to enhanced cytotoxicity. For instance, the introduction of a trifluoromethyl group and a chlorine atom in thiazolo[4,5-d]pyrimidine derivatives has been shown to increase their anticancer activity.[5]
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Pyrimidine Derivatives
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Compound 3b (a pyrimidopyrimidine derivative) | 4.12 ± 0.28 | 5.31 ± 0.33 | 6.14 ± 0.41 | - | [1] |
| Compound 10b (a 2-(pyrazolyl)pyrimidine) | 5.18 ± 0.35 | 4.25 ± 0.29 | 5.88 ± 0.39 | - | [1] |
| Compound 10c (a 2-(pyrazolyl)pyrimidine) | 3.98 ± 0.27 | 3.15 ± 0.21 | 4.52 ± 0.31 | - | [1] |
| Compound 4 (a pyrimidine-hydrazone derivative) | 2.8 ± 0.5 | 3.9 ± 0.4 | - | 13.1 ± 1.1 | [6] |
| Compound 7 (a pyrimidine-hydrazone derivative) | 3.6 ± 0.3 | 4.5 ± 0.6 | - | 15.4 ± 1.8 | [6] |
| Doxorubicin (Standard Drug) | 3.85 ± 0.26 | 2.98 ± 0.19 | 4.11 ± 0.28 | - | [1] |
Anti-inflammatory Activity
A key mechanism for the anti-inflammatory action of many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[7][8] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. The IC50 values for COX-1 and COX-2 inhibition by selected pyrimidine derivatives are compared in Table 2.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Selected Pyrimidine Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7 (a pyrazolyl-thiazolo[4,5-d]pyrimidine) | 95.0 | 0.36 | 263.89 | [7] |
| Compound 9 (a pyrazolyl-thiazolo[4,5-d]pyrimidine) | >100 | 0.29 | >344.83 | [7] |
| Indomethacin (Standard Drug) | 0.21 | 2.60 | 0.08 | [7] |
Antimicrobial Activity
Substituted pyrimidin-4-ol derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of antimicrobial efficacy. Table 3 presents the MIC values of selected pyrimidine derivatives against representative Gram-positive and Gram-negative bacteria.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrimidine Derivatives
| Compound/Derivative | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | Reference |
| Compound 2a | 125 | 125 | 250 | [3] |
| Compound 3a | 125 | 125 | 125 | [3] |
| Compound 3b | 125 | 125 | 125 | [3] |
| Compound 3c | 125 | 250 | 250 | [3] |
| Compound 4a | 125 | 125 | 125 | [3] |
| Compound 4b | 125 | 125 | 125 | [3] |
| Ampicillin (Standard Drug) | 250 | 125 | 125 | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Efficacy of Pyrimidin-4-ol Derivatives: An Insight into Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of various substituted pyrimidin-4-ol derivatives. Due to the limited availability of direct experimental data for 6-Amino-2-methoxypyrimidin-4-ol in publicly accessible literature, this guide focuses on structurally similar compounds to infer potential biological activities and guide future research. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. This guide synthesizes available data on analogs of this compound, focusing on how substitutions at the C2, C5, and C6 positions modulate their biological effects.
Comparative Biological Activity of Pyrimidin-4-ol Analogs
The following table summarizes the reported biological activities of various pyrimidin-4-ol derivatives, providing a basis for understanding the structure-activity relationships within this class of compounds. It is important to note that these are not direct comparisons with this compound but rather with compounds sharing the core pyrimidin-4-ol structure.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | Activity Metric (IC₅₀/MIC) | Reference |
| Anticancer Activity | ||||
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Cytotoxic | MCF-7 (Breast Cancer) | 0.48 ± 0.11 µM (for compound 7b) | [2] |
| HeLa (Cervical Cancer) | 0.74 ± 0.13 µM (for compound 7b) | [2] | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | Antiproliferative | IGROV1 (Ovarian Cancer) | Growth % -5.14 (for compound 2b) | [3] |
| Leukemia, Colon Cancer, Melanoma, Breast Cancer | GI₅₀ 0.622–1.81 μM (for quinazoline-chalcone 14g) | [4] | ||
| Anti-inflammatory Activity | ||||
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide (NO) Inhibition | Mouse Peritoneal Cells | IC₅₀: 2 µM (for 5-fluoro-2-amino-4,6-dichloropyrimidine) | [5] |
| IC₅₀: 9–36 µM (for other derivatives) | [5] | |||
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Enzyme Assay | Potent inhibition by derivatives 5 and 6 | [1] |
| Antimicrobial Activity | ||||
| Aminopyrimidinyl benzimidazoles | Antibacterial & Antifungal | A. flavus, E. coli DH52, MRSA | MIC: 1, 1, and 8 µg/mL (for compound 7d) | [6] |
| Thienopyrimidine-sulfonamide hybrids | Antibacterial | S. aureus, E. coli | Mild activity (Inhibition zones of 15 mm and 18 mm for 4ii) | [7] |
| Antifungal | C. albicans, C. parapsilosis | MIC: 62.5 µg/mL and 125 µg/mL (for 4ii) | [7] | |
| Other Activities | ||||
| 2-Amino-substituted 6-methyl-pyrimidin-4-ols | Plant growth stimulant | Not specified | 46-93% activity compared to heteroauxin | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological efficacy of pyrimidine derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic potential of a compound.[9]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (typically DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the compound-treated wells to that in the stimulated, untreated control wells. The IC₅₀ value is then determined.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a compound involves identifying the cellular pathways it modulates. Pyrimidine derivatives have been shown to interfere with various signaling pathways, particularly in the context of cancer.
The de novo pyrimidine synthesis pathway is essential for the proliferation of cancer cells, making it a key target for anticancer therapies.[10] The initial steps are catalyzed by the multifunctional enzyme CAD in the cytoplasm, followed by the conversion of dihydroorotate to orotate by DHODH in the mitochondria.[11] The pathway is regulated by oncogenic signaling pathways such as mTORC1, which promotes pyrimidine synthesis, while the tumor suppressor p53 can inhibit it.[10][12]
The workflow for assessing the in vitro cytotoxicity of a compound typically involves a series of standardized steps. This process allows for the determination of the compound's potency in inhibiting cancer cell growth, a critical step in the early stages of drug discovery.[9]
Conclusion
While direct experimental data on the biological efficacy of this compound is currently lacking in the public domain, this guide provides a comparative framework based on structurally related pyrimidin-4-ol derivatives. The presented data highlights the significant impact of substitutions on the pyrimidine core on the anticancer, anti-inflammatory, and antimicrobial activities of these compounds. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to investigate the biological properties of novel pyrimidine derivatives. Further experimental studies are warranted to elucidate the specific biological profile of this compound and to fully understand its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel aminopyrimidinyl benzimidazoles as potentially antimicrobial agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the robust analysis of pyrimidine derivatives is critical. This guide provides a comparative overview of common analytical methods, detailing their validation parameters and experimental protocols to ensure accuracy, precision, and reliability in quantification and characterization.
The selection of an appropriate analytical method is contingent on the specific application, such as purity assessment, potency assay, or impurity profiling. High-Performance Liquid Chromatography (HPLC) is frequently employed for its high resolution and sensitivity with non-volatile and thermally labile compounds.[1] Spectroscopic methods like UV-Vis offer a simpler, cost-effective approach for routine quantification where high specificity is not a primary concern.[1][2] Other techniques such as Gas Chromatography (GC), Titrimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy also serve important roles in the comprehensive analysis of these compounds.[1]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of various analytical methods applicable to pyrimidine derivatives. The data presented is a synthesis of typical values obtained during method validation for this class of compounds.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications | Linearity (r²) | Accuracy (% Recovery) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, impurity profiling.[1] | ≥ 0.999[1] | 98-102% |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a compound.[1] | Simple, fast, and inexpensive; suitable for routine quantification.[1][2] | Less specific; can be subject to interference from other chromophoric substances.[1] | Quick identity check and quantitative assay where specificity is not a major concern.[1] | ≥ 0.998[2] | 98-102% |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[1] | Excellent for the analysis of volatile impurities; high separation efficiency.[1] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile impurities.[1] | Typically ≥ 0.995 | 95-105% |
| Titrimetry (Acid-Base) | A quantitative chemical analysis method to determine the concentration of an analyte by reacting it with a standard solution.[1] | Cost-effective, simple, and accurate for the assay of hydrochloride salts.[1] | Less specific than chromatographic methods; may be affected by other acidic or basic impurities.[1] | Assay of the hydrochloride salt content.[1] | N/A | 98-102% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the interaction of atomic nuclei with an external magnetic field.[1] | Provides unambiguous structural confirmation.[1] | Lower sensitivity compared to other methods; expensive instrumentation. | Structural elucidation and identification.[1] | Can be quantitative (qNMR) | 95-105% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Valuable for structural elucidation and characterization of the pyrimidine ring and functional groups.[3] | Not typically used for quantification. | Identification of functional groups and structural motifs.[3] | N/A | N/A |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are example protocols for HPLC and UV-Vis methods for the analysis of a pyrimidine derivative.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This protocol is a hypothetical example for determining the purity and quantifying a pyrimidine derivative against a reference standard.[1]
Objective: To determine the purity and assay of a pyrimidine derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Octadecyl (C18), 250 x 4.0 mm I.D., 5 µm particle size.[4]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 50 mM acetate buffer, pH 4.0).[5] The composition may be delivered in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined based on the UV spectrum of the specific pyrimidine derivative (e.g., 254 nm or 275 nm).[1][2]
-
Injection Volume: 10 µL.[1]
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.[1]
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a known concentration (e.g., 100 µg/ml).[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard solution.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.[1]
-
UV-Vis Spectrophotometric Method
This protocol outlines a simple and rapid method for the quantification of a pyrimidine derivative in bulk form.[2]
Objective: To quantify a pyrimidine derivative using UV-Vis spectroscopy.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with matched quartz cells (1 cm path length).[2]
-
Solvent/Diluent: A mixture of methanol and acetonitrile (1:1).[2]
-
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a solution of the pyrimidine derivative in the diluent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For one derivative, this was found to be 275 nm.[2]
-
-
Preparation of Standard Solutions (Linearity):
-
Sample Preparation:
-
Prepare a sample solution with an expected concentration falling within the linear range of the method.
-
-
Measurement:
-
Measure the absorbance of the blank (diluent), standard solutions, and sample solution at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
-
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and application of pyrimidine derivatives.
Caption: Workflow for cross-validating two analytical methods.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of Aminopyrimidine Derivatives
Disclaimer: The specific mechanism of action for 6-Amino-2-methoxypyrimidin-4-ol has not been extensively elucidated in publicly available research. This guide provides a comparative analysis of the known mechanisms of action for structurally related aminopyrimidine derivatives, offering insights into potential biological targets and signaling pathways that could be relevant for the compound of interest.
Introduction
This compound belongs to the aminopyrimidine class of heterocyclic compounds, a scaffold that is prevalent in a wide array of biologically active molecules. While the direct molecular targets of this compound remain to be fully characterized, research on analogous structures has revealed a diverse range of pharmacological activities. These activities stem from the ability of the aminopyrimidine core to interact with various biological targets, leading to the modulation of distinct signaling pathways.
This guide explores the established mechanisms of action for several classes of aminopyrimidine-related compounds, providing a framework for hypothesis-driven research into the biological function of this compound. The information presented is intended for researchers, scientists, and drug development professionals.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Certain aminopyrimidine derivatives have been developed as selective inhibitors of FGFR4, a receptor tyrosine kinase. The FGF19-FGFR4 signaling axis is implicated in the development and progression of certain cancers, particularly hepatocellular carcinoma[1][2].
Signaling Pathway:
Upon binding of its ligand, FGF19, FGFR4 dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades. Key pathways include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival[2][3]. FGFR4 activation also leads to the phosphorylation of FGFR substrate 2 (FRS2), an adaptor protein that mediates the activation of these downstream pathways.
Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™)
This protocol is used to measure the kinase activity of FGFR4 and the inhibitory effect of test compounds.
-
Materials:
-
Recombinant human FGFR4 enzyme
-
FGFR4 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[4]
-
Substrate (e.g., poly(E,Y) 4:1)
-
ATP
-
Test compound (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of the test compound dilutions or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR4 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for FGFR4.
-
Incubate at 30°C for 1 hour.[5]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC₅₀ values are determined by fitting the dose-response data to a suitable model.
-
SHP2 Phosphatase Inhibition
Derivatives of 6-amino-3-methylpyrimidinone have been identified as potent and selective allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway and is a target in cancer therapy[6][7][8].
Signaling Pathway:
SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK cascade[8][9]. Inhibition of SHP2 blocks this signaling pathway, thereby reducing cancer cell proliferation and survival.
Experimental Protocol: In Vitro SHP2 Phosphatase Assay
This protocol measures the enzymatic activity of SHP2 and the inhibitory effect of test compounds using a fluorogenic substrate.
-
Materials:
-
Recombinant full-length wild-type SHP2 protein
-
SHP2 Assay Buffer (e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)[10]
-
Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)[10]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Test compound
-
384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Prepare a working solution of recombinant SHP2 protein and pre-activate it by incubation with the IRS-1 peptide.[11]
-
Add 5 µL of the serially diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the pre-activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[10]
-
Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and take kinetic readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of SHP2 activity relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.[10]
-
Adenosine A₁ Receptor Antagonism
2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been identified as potent and selective antagonists of the Adenosine A₁ receptor (A₁AR). The A₁AR is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiovascular, neuronal, and inflammatory processes.
Signaling Pathway:
Activation of the A₁AR by adenosine leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can activate other pathways, such as phospholipase C (PLC).[12][13][14]
Experimental Protocol: Radioligand Binding Assay for Adenosine A₁ Receptor
This assay determines the binding affinity of a test compound to the A₁AR by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human Adenosine A₁ receptor
-
Radioligand (e.g., [³H]DPCPX)
-
Unlabeled ligand for non-specific binding (e.g., NECA)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound).
-
Add the cell membranes to each well.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[15]
-
Terminate the binding by rapid vacuum filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.[15]
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a non-linear regression model.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Aminopyridine analogues, structurally related to aminopyrimidines, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS). iNOS produces large amounts of nitric oxide (NO), a key signaling molecule in the immune response and inflammation.[16][17]
Signaling Pathway:
Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ), activate signaling pathways (including NF-κB and JAK-STAT) that lead to the transcriptional upregulation of the iNOS gene.[18][19] iNOS then catalyzes the conversion of L-arginine to L-citrulline and NO.
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of NOS by quantifying the amount of nitrite (a stable product of NO) produced.
-
Materials:
-
Enzyme source (e.g., cell lysates or tissue homogenates)
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Nitrate Reductase (to convert nitrate to nitrite)
-
Griess Reagent (for colorimetric detection of nitrite)
-
Test compound
-
96-well plates
-
-
Procedure:
-
Prepare the enzyme source from cells or tissues.
-
Set up the NOS reaction by adding the enzyme source, assay buffer, L-arginine, NADPH, and the test compound to a 96-well plate.
-
Incubate the reaction at 37°C for 30-60 minutes.[20]
-
Stop the reaction.
-
Add nitrate reductase and incubate to convert any nitrate to nitrite.[20]
-
Add the Griess Reagent to each well and incubate at room temperature to allow color development.[20]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the NOS activity and the percentage of inhibition by the test compound.
-
Casein Kinase 2, Alpha 1 (CSNK2A1) Inhibition
Substituted pyrazines, which share a diazine core with pyrimidines, have been developed as inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1). CSNK2A1 is a serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival, and is a target in cancer and virology.[21][22][23][24]
Signaling Pathway:
CSNK2A1 is a constitutively active kinase that phosphorylates a large number of substrates, thereby regulating various signaling pathways such as Wnt, PI3K/AKT, and NF-κB.[22] Inhibition of CSNK2A1 can disrupt these pathways and induce apoptosis in cancer cells.
Experimental Protocol: In Vitro CSNK2A1 Kinase Assay
This assay is designed to measure the kinase activity of CSNK2A1 and the inhibitory effect of test compounds.
-
Materials:
-
Recombinant human CSNK2A1 enzyme
-
Kinase Buffer
-
Peptide substrate specific for CSNK2A1
-
ATP (can be radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay like ADP-Glo™)
-
Test compound
-
Apparatus for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a plate reader for luminescence)
-
-
Procedure (using ADP-Glo™ as an example):
-
Follow a similar procedure to the FGFR4 Kinase Assay described above, substituting the specific CSNK2A1 enzyme, substrate, and optimized buffer conditions.
-
Add the test compound, CSNK2A1 enzyme, and substrate to the assay plate.
-
Initiate the reaction with ATP.
-
Incubate for the optimized reaction time.
-
Stop the reaction and measure the generated ADP using the ADP-Glo™ reagents and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the control.
-
Determine the IC₅₀ value of the test compound.
-
Summary Comparison of Potential Mechanisms
| Target | Class of Molecule | Primary Signaling Pathway | Key Cellular Outcome | Potential Therapeutic Area |
| FGFR4 | Receptor Tyrosine Kinase | RAS-MAPK, PI3K-AKT | Cell Proliferation, Survival | Cancer (Hepatocellular Carcinoma) |
| SHP2 | Protein Tyrosine Phosphatase | RAS-MAPK | Cell Proliferation, Survival | Cancer |
| Adenosine A₁ Receptor | G Protein-Coupled Receptor | Gᵢ-mediated cAMP inhibition | Neuromodulation, Cardioprotection | Cardiovascular Disease, Neurological Disorders |
| iNOS | Enzyme (Oxidoreductase) | Nitric Oxide Synthesis | Inflammation, Immune Response | Inflammatory Diseases |
| CSNK2A1 | Serine/Threonine Kinase | Wnt, PI3K/AKT, NF-κB | Cell Growth, Proliferation, Survival | Cancer, Viral Infections |
Conclusion
The aminopyrimidine scaffold is a versatile platform for the development of modulators of diverse biological targets. While the precise mechanism of action for this compound is not yet defined, the comparative analysis of structurally related compounds suggests several plausible avenues for investigation. By understanding the signaling pathways and employing the experimental protocols outlined in this guide, researchers can systematically explore the biological activity of this compound and its derivatives, potentially uncovering novel therapeutic agents.
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Nitric oxide signaling | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene - CSNK2A1 [maayanlab.cloud]
- 24. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its diverse biological activities. This guide provides an objective comparison of the in vitro and in vivo activities of selected pyrimidine compounds, supported by experimental data. Understanding the correlation and potential discrepancies between preclinical in vitro assays and in vivo studies is crucial for the successful development of novel therapeutics.
Introduction to Pyrimidine Compounds
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This structure is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in various vitamins and therapeutic drugs.[1][2] The versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] This guide will focus on the anticancer applications of recently developed pyrimidine derivatives, specifically inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) and Focal Adhesion Kinase (FAK).
In Vitro vs. In Vivo Studies: A Logical Overview
The progression from identifying a potential drug candidate to clinical trials involves a series of evaluative steps. In vitro studies, conducted in a controlled environment outside a living organism, provide initial insights into a compound's biological activity. These are typically followed by in vivo studies, conducted in living organisms, to understand how the compound behaves in a complex biological system.
Caption: Logical progression from in vitro to in vivo studies.
Comparative Analysis of Pyrimidine Compounds
This section details the in vitro and in vivo activities of selected pyrimidine-based kinase inhibitors.
PKMYT1 Inhibitors
PKMYT1 is a crucial regulator of the G2/M checkpoint in the cell cycle and is a therapeutic target in cancers with P53 mutations, such as triple-negative breast cancer (TNBC).[4]
| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (Tumor Growth Inhibition) | Cancer Model |
| XH-30 | PKMYT1 | 4.1 nM[4] | 58% TGI[4] | P53-mutated TNBC (MDA-MB-231 xenograft) |
| RP-6306 | PKMYT1 | Potent (specific IC50 not provided in abstract)[5] | Active in preclinical xenograft models[5] | CCNE1-amplified tumors |
FAK Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to various cancers.[1]
| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (Tumor Growth Inhibition) | Cancer Model |
| Compound 12 | FAK, EGFRT790M | FAK: <10 nM (nanomolar concentrations)[1] | 36.6% TGI (60 mg/kg/q.d.)[1] | Pancreatic cancer (AsPC-1 xenograft) |
| Compound 8 | FAK | Strong activity (specific IC50 not provided in abstract)[1] | 87% TGI (30 mg/kg)[1] | Pancreatic cancer (AsPC-1 xenograft) |
| Compound 17 | FAK | 0.83 nM[6] | 59.15% (A549) and 57.9% (SKOV-3) TGI[6] | Lung cancer (A549) and Ovarian cancer (SKOV-3) |
| Compound 14 | FAK | 3.7 nM[6] | Significant tumor growth inhibition[6] | S180 tumor-bearing mice |
Signaling Pathway of FAK Inhibition
The following diagram illustrates the signaling pathway affected by FAK inhibitors. FAK plays a central role in integrin-mediated signaling, which influences cell survival, proliferation, and migration.
Caption: FAK signaling pathway and the action of inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This model is a standard for evaluating the efficacy of anticancer agents in a living organism.[8]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be monitored.[8]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.[9]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the pyrimidine compound or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[9]
-
Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
Caption: A typical experimental workflow.
Conclusion
The presented data highlights the significant potential of pyrimidine derivatives as anticancer agents. While in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the therapeutic efficacy and pharmacokinetic properties of these compounds in a more complex biological context. Discrepancies between in vitro and in vivo results can arise from factors such as drug metabolism, bioavailability, and off-target effects, underscoring the importance of a comprehensive preclinical evaluation.[11] The continued exploration of the pyrimidine scaffold, coupled with robust preclinical testing, holds promise for the development of novel and effective cancer therapies.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 3. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 7. atcc.org [atcc.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 11. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrimidinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the binding affinities of various pyrimidinone derivatives against key protein targets implicated in cancer and type 2 diabetes. The data, compiled from several in-silico studies, provides valuable insights for the rational design of novel and potent inhibitors.
The pyrimidine scaffold is a fundamental structure in medicinal chemistry, forming the basis of numerous enzyme inhibitors with therapeutic potential.[1] Among these, pyrimidinone derivatives have shown significant activity against a range of biological targets.[2][3] This guide focuses on the comparative molecular docking analysis of these derivatives against crucial protein targets such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Dipeptidyl Peptidase-IV (DPP-IV).
Comparative Binding Affinity of Pyrimidinone Derivatives
Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules to protein targets.[1] The following tables summarize the binding energies and inhibitory concentrations (IC50) of selected pyrimidinone and related pyrimidine derivatives against CDK2, EGFR, and DPP-IV. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID/Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| CDK2 Inhibitors | ||||
| Compound 4c | CDK2 (PDB: 1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [4] |
| Compound 4a | CDK2 (PDB: 1HCK) | -7.7 | Not explicitly stated | [4] |
| Compound 4h | CDK2 (PDB: 1HCK) | -7.5 | Not explicitly stated | [4] |
| Compound 4b | CDK2 (PDB: 1HCK) | -7.4 | Not explicitly stated | [4] |
| Compound 2g | CDK2 (PDB: 1HCK) | -8.7 | Not explicitly stated | [5] |
| EGFR Inhibitors | ||||
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR | See Reference for specific values | Not explicitly stated | [6] |
| 4,6-Diarylpyrimidine | EGFR | High binding affinity reported | Not explicitly stated | [1] |
| Imidazole–pyrimidine–sulfonamide hybrids (88 & 89) | EGFR-L858R, EGFR-T790M | See Reference for IC50 values | Not explicitly stated | [7] |
| 2-(phenylamino)pyrimidine derivative (95) | EGFR triple mutant | See Reference for IC50 values | Not explicitly stated | [7] |
| DPP-IV Inhibitors | ||||
| Thiazolopyrimidine derivative (7) | DPP-IV | See Reference for IC50 value (0.489 μM) | Not explicitly stated | [2] |
| Thiazolopyrimidine derivative (8) | DPP-IV | See Reference for IC50 value (0.329 μM) | Not explicitly stated | [2] |
| Pyrimidinone and thio-pyrimidinone derivative (4) | DPP-IV | Highest activity in its series | Not explicitly stated | [2] |
| COVID-19 Main Protease (Mpro) Inhibitors | ||||
| Pyrimidine derivative (7c) | Mpro | -8.4 | Key amino acid residues in the active site | [8] |
| Pyrimidine derivative (7d) | Mpro | -8.3 | Key amino acid residues in the active site | [8] |
| Pyrimidine derivative (7e) | Mpro | -8.5 | Key amino acid residues in the active site | [8] |
| Pyrimidine derivative (7f) | Mpro | -8.0 | Key amino acid residues in the active site | [8] |
| Pyrimidine derivative (10c) | Mpro | -8.1 | Key amino acid residues in the active site | [8] |
| Pyrimidine derivative (10d) | Mpro | -8.1 | Key amino acid residues in the active site | [8] |
Experimental Protocols for Molecular Docking
The following is a generalized methodology for performing molecular docking studies with pyrimidinone derivatives, based on protocols described in the cited literature.[1][4][6][9][10]
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) from the Protein Data Bank (PDB).[9][10]
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any ions that are not essential for the study using molecular modeling software such as AutoDockTools or Schrödinger Maestro.[6][10]
-
Addition of Hydrogens and Charges: Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.[6] Assign appropriate charges to the protein atoms, for instance, Kollman charges in AutoDock.[6]
-
File Format Conversion: The prepared receptor is saved in a suitable file format required by the docking software (e.g., PDBQT for AutoDock Vina).[10]
Step 2: Preparation of the Ligand (Pyrimidinone Derivative)
-
Ligand Structure Creation: The two-dimensional structure of the pyrimidinone derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.[4][9] This is then converted to a three-dimensional structure.[1]
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable conformation.[1][10]
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for flexibility during the docking simulation.[6]
-
File Format Conversion: The prepared ligand is saved in the appropriate file format for the docking software (e.g., PDBQT for AutoDock).[4]
Step 3: Grid Box Generation
A grid box is defined around the active site of the target protein.[1] The size of the grid box should be sufficient to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.[10]
Step 4: Docking Simulation
The docking simulation is performed using software such as AutoDock Vina or GLIDE.[1][8] The software explores different conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.[9]
Step 5: Analysis of Results
-
Binding Affinity: The results are typically ranked based on the predicted binding affinity (docking score) in kcal/mol.[10] A more negative score generally indicates a stronger predicted binding.[10]
-
Visualization of Binding Pose: The top-ranked docked poses are visualized using molecular graphics software like PyMOL or UCSF Chimera.[9][10] This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[9][10]
-
Validation: If a co-crystallized ligand is available, the root-mean-square deviation (RMSD) between the docked pose of the known inhibitor and its crystal structure can be calculated to validate the docking protocol.[6]
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A typical workflow for a comparative molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Amino-2-methoxypyrimidin-4-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Amino-2-methoxypyrimidin-4-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this pyrimidine derivative. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on information for similar pyrimidine-based compounds, the following personal protective equipment (PPE) and handling practices are recommended:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to prevent eye contact.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to avoid skin contact.[2][3][4]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1][2][5]
-
Respiratory Protection: In poorly ventilated areas or when dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood.[1][3][6]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1]
Key Disposal and Safety Information
The following table summarizes critical information for the safe disposal of this compound and similar pyrimidine derivatives.
| Hazard Classification & Precaution | Disposal and Handling Guidelines |
| Skin Irritant | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Eye Irritant | Wear eye and face protection. Ensure eyewash stations are readily accessible.[1] |
| Respiratory Irritant | Use only in a well-ventilated area. Avoid breathing dust.[1] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[4][5][7] |
| Primary Disposal Method | Dispose of contents and container through an approved waste disposal plant.[1][6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Treat all this compound waste, including contaminated materials like gloves, weighing paper, and pipette tips, as hazardous waste.[2]
-
Waste Segregation: It is crucial to segregate waste containing pyrimidine derivatives from other waste streams, especially incompatible materials like strong oxidizing agents and acids.[4][7]
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[2][9]
-
Waste Collection:
-
Solid Waste: Place excess or expired solid this compound directly into the designated solid hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated and clearly labeled liquid hazardous waste container. Do not pour any liquid waste containing this chemical down the drain.[10]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and any known hazard symbols.[4]
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[4]
-
Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, in accordance with institutional policies.[2][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 6-Amino-2-methoxypyrimidin-4-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Amino-2-methoxypyrimidin-4-ol. The following procedures are based on best practices for handling similar pyrimidine derivatives and are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with structurally similar compounds, which include potential skin, eye, and respiratory irritation.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if work cannot be conducted in a chemical fume hood or if dust formation is likely. A particulate filter is recommended for solid compounds. |
Experimental Workflow and Handling
A logical workflow is crucial for minimizing risk during the handling of this compound. The following diagram and procedural steps outline the recommended sequence of operations from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that a certified chemical fume hood is used for all manipulations of the solid compound to minimize inhalation exposure.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Weighing and Transfer:
-
Use appropriate and clean laboratory equipment (e.g., spatulas, weighing paper, glassware).
-
Handle the solid material carefully to avoid generating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
-
General Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust or vapors.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection and Segregation | Disposal Method |
| Solid Waste | Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container. | Arrange for disposal through a licensed and approved hazardous waste disposal company. Controlled incineration with flue gas scrubbing is a common method.[3] |
| Contaminated Materials | Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[4] | Dispose of as solid chemical waste through a licensed contractor.[1][2] |
| Liquid Waste | Collect solutions containing this compound in a dedicated, labeled, and sealed container for hazardous liquid waste. Do not mix with incompatible waste streams. | Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge to sewer systems.[3] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. | After rinsing, containers can be offered for recycling or reconditioning. If not feasible, puncture the container to prevent reuse and dispose of it according to local regulations.[3] |
Emergency Procedures
Spill Response:
-
Small Spill: If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
For any spill, ensure you are wearing the appropriate PPE during cleanup.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
